tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-59-8 | |
| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity, which allows for precise three-dimensional orientation of functional groups. This guide focuses on a particularly valuable derivative, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This bifunctional building block, featuring two primary alcohol moieties on a protected pyrrolidine ring, offers a versatile platform for the synthesis of complex molecules with significant therapeutic potential. Its C2-symmetry, when synthesized in its chiral forms, makes it an especially attractive starting material for asymmetric synthesis, a critical aspect of modern drug development. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.
Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 157968-72-4 (for the cis-isomer, specifically (2R,5S) and (2S,5R) enantiomers)[1][2]
-
Molecular Formula: C₁₁H₂₁NO₄[1]
-
Molecular Weight: 231.29 g/mol [1]
Physicochemical Properties:
A comprehensive understanding of the physicochemical properties is paramount for the successful application of this compound in synthesis and formulation.
| Property | Value | Source |
| Physical State | White solid. | [3] |
| Boiling Point | 353.6 ± 7.0 °C (Predicted) | |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.47 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in common organic solvents. Low solubility in water. | [4] |
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound, particularly in its enantiomerically pure form, is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis starting from a chiral precursor, L-proline, which is a common and cost-effective starting material.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Protection of L-Prolinol
-
Rationale: The protection of the secondary amine of L-prolinol with a tert-butoxycarbonyl (Boc) group is a crucial first step to prevent unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve L-prolinol (1 equivalent) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to yield tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol).[5]
-
Step 2: Oxidation to the Aldehyde
-
Rationale: The primary alcohol of N-Boc-L-Prolinol is selectively oxidized to the corresponding aldehyde, N-Boc-L-Prolinal. This aldehyde is a key intermediate for the introduction of the second hydroxymethyl group.
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of N-Boc-L-Prolinol (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
-
Step 3: Introduction of the Second Hydroxymethyl Group
-
Rationale: This step involves the addition of a one-carbon unit to the aldehyde, which will be subsequently reduced to the second hydroxymethyl group.
-
Procedure:
-
To a solution of the crude N-Boc-L-Prolinal in an appropriate solvent (e.g., tetrahydrofuran), add a suitable nucleophile such as the Grignard reagent, vinylmagnesium bromide, at low temperature.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
-
Step 4: Ozonolysis and Reduction
-
Rationale: The vinyl group is cleaved via ozonolysis to an aldehyde, which is then immediately reduced to the primary alcohol.
-
Procedure:
-
Dissolve the product from the previous step in a mixture of DCM and methanol and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add a reducing agent, such as sodium borohydride, in portions at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work up the reaction by adding a saturated solution of ammonium chloride and extracting with an organic solvent.
-
Step 5: Purification of the Final Product
-
Rationale: The final product is purified to remove any remaining impurities and by-products.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.
-
Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data (Reference data for a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate):
-
¹H NMR (CDCl₃, 300 MHz): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).[5]
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[7]
-
IR (film): νmax 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1169, 1109 cm⁻¹.[7]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules.
Key Application Areas:
-
Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs. This diol can be used as a precursor in the synthesis of complex heterocyclic systems that are central to the activity of drugs targeting viral proteases and polymerases. For instance, derivatives of this compound are used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors like Elbasvir and Daclatasvir.[8]
-
Enzyme Inhibitors: The two hydroxyl groups can be differentially functionalized to create potent and selective enzyme inhibitors. For example, they can be converted to phosphate esters to mimic natural substrates of kinases or phosphatases.
-
Chiral Ligands and Catalysts: The C2-symmetric nature of the chiral isomers makes them excellent precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions.
-
Scaffold for Combinatorial Chemistry: The two hydroxyl groups provide convenient handles for the attachment of diverse chemical moieties, making this compound an ideal scaffold for the generation of compound libraries for high-throughput screening.
Logical Relationship of Applications
Caption: Key application areas of the title compound.
Safety, Handling, and Storage
Safety Precautions:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautionary Statements:
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
Keep in a dark place under an inert atmosphere.[4]
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature and inherent chirality provide a powerful tool for the construction of complex and stereochemically defined molecules with significant biological activity. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, key applications, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile chiral building blocks will undoubtedly increase.
References
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Sigma-Aldrich. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
-
ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
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ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
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PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
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Chem-Impex. (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
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Guidechem. tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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Chem-Impex. (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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ACS Publications. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
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AChemBlock. cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 97%.
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BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
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ChemicalBook. 2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]].
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Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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A Bifunctional Chiral Scaffold in Asymmetric Catalysis: The Role and Mechanism of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for stereochemically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, relies heavily on the design of effective chiral catalysts. Within the arsenal of asymmetric catalysis, the pyrrolidine scaffold, derived from the natural amino acid proline, occupies a position of particular privilege.[1][2] This guide focuses on tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a C2-symmetric chiral molecule that serves not as a direct catalyst, but as a versatile and powerful precursor for two distinct catalytic regimes: metal-free organocatalysis and transition metal catalysis. We will dissect the structural features of this compound, elucidate its mechanistic pathways upon activation, and provide the technical insights necessary for its practical application. This document serves as a whitepaper for researchers aiming to leverage this scaffold to achieve high levels of stereocontrol in complex chemical transformations.
Part 1: The Chiral Pyrrolidine Scaffold: Structural and Functional Analysis
The efficacy of any catalyst is fundamentally tied to its three-dimensional structure. This compound is a molecule whose design elegantly addresses the core requirements for asymmetric induction.
-
The Pyrrolidine Core: The five-membered ring provides a rigid and predictable conformational framework. This rigidity is essential for transmitting chiral information from the catalyst to the substrates. Substituted chiral pyrrolidines are a common and critical motif in biologically active compounds and ligands for catalysis.[2][3]
-
C2-Symmetry: The trans-2,5-disubstituted isomer of this molecule possesses a C2 axis of symmetry. This structural feature is highly desirable in catalyst design as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.[4]
-
Bifunctional Hydroxymethyl Groups: The two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions are the primary source of its functionality. These groups can act as hydrogen-bond donors, allowing the catalyst to coordinate and activate an electrophilic substrate, holding it in a specific orientation for a stereoselective attack.[2]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The nitrogen atom is protected by a Boc group. In this state, the nitrogen's lone pair is unavailable for nucleophilic catalysis, rendering the molecule inactive in common organocatalytic cycles. Therefore, this compound must be viewed as a catalyst precursor or a ligand building block . Its true catalytic potential is unlocked only upon the strategic removal of this group or through the use of its hydroxyl moieties for metal coordination.
Part 2: Mechanism as a Precursor for Bifunctional Organocatalysis
The most common application of this scaffold is in organocatalysis, following the deprotection of the pyrrolidine nitrogen. The resulting secondary amine, 2,5-bis(hydroxymethyl)pyrrolidine, is a powerful bifunctional catalyst that mimics the active sites of natural aldolase enzymes.[5][6]
Activation Step: Boc Group Removal
The transformation from an inert precursor to an active catalyst begins with the cleavage of the Boc group. This is a standard procedure in organic synthesis, typically achieved under acidic conditions.
Experimental Protocol 1: Standard Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
-
Causality: The acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release isobutylene and carbon dioxide, liberating the secondary amine.
-
Catalytic Cycle I: The Asymmetric Aldol Reaction
Once deprotected, the resulting chiral diamine excels in catalyzing the asymmetric aldol reaction, a critical C-C bond-forming reaction. The mechanism proceeds via enamine catalysis, where the catalyst operates through a synergistic activation of both the nucleophile and the electrophile.[5][7]
-
Enamine Formation: The secondary amine of the catalyst reacts with a donor carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This step increases the HOMO energy of the donor, making it a more potent nucleophile than the corresponding enolate.[5][6]
-
Transition State Assembly: The acceptor aldehyde is directed towards one enantiotopic face of the enamine. Here, the bifunctionality is key: one or both of the hydroxymethyl groups form hydrogen bonds with the aldehyde's carbonyl oxygen. This creates a rigid, highly organized, chair-like six-membered transition state analogous to the Zimmerman-Traxler model.[8]
-
C-C Bond Formation: The enamine attacks the activated aldehyde, forming the new C-C bond with a defined stereochemistry.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy carbonyl product and regenerating the catalyst for the next cycle.
Diagram 1: Catalytic Cycle of the Asymmetric Aldol Reaction
A simplified catalytic cycle for the aldol reaction.
Catalytic Cycle II: The Asymmetric Michael Addition
For reactions with α,β-unsaturated aldehydes, the catalyst operates via an iminium ion mechanism, which lowers the LUMO of the substrate, activating it for nucleophilic attack.[9][10]
-
Iminium Ion Formation: The catalyst's secondary amine condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion.
-
Stereoselective Attack: The nucleophile (e.g., from nitromethane or a malonate) is directed to one face of the β-carbon. The hydroxymethyl groups on the catalyst form a steric shield, blocking the other face and ensuring a highly enantioselective addition.[10]
-
Enamine Formation & Hydrolysis: After the addition, the resulting intermediate is an enamine, which is then hydrolyzed to release the chiral product and regenerate the catalyst.
Diagram 2: Iminium Ion Activation Pathway
General workflow for iminium-catalyzed Michael additions.
Part 3: Mechanism as a Chiral Ligand in Metal Catalysis
The title compound can also be used directly, without Boc deprotection, as a chiral ligand for transition metals. The two hydroxyl groups serve as excellent coordination points, forming a C2-symmetric bidentate ligand.
Coordination and Chiral Environment
The ligand coordinates to a metal center (e.g., Ru, Rh, Au, Ir) through the oxygen atoms of the two hydroxymethyl groups.[11][12] The rigid pyrrolidine backbone and its stereocenters create a well-defined chiral pocket around the metal's active site. This chiral environment forces the coordinating substrates into a specific geometry, leading to enantioselective transformations such as asymmetric hydrogenation, cycloadditions, or transfer hydrogenations.[11][12][13]
General Catalytic Cycle: Metal-Ligand Catalysis
-
Catalyst Activation: The precursor metal complex reacts with the chiral ligand L* (this compound) to form the active chiral catalyst [M-L*].
-
Substrate Coordination: The substrate binds to the metal center within the chiral pocket created by the ligand.
-
Enantioselective Transformation: The key chemical step (e.g., hydride insertion, C-C bond formation) occurs. The steric and electronic properties of the ligand dictate the facial selectivity of this step.
-
Product Release: The chiral product dissociates from the metal complex, regenerating the active catalyst for the next turnover.
Diagram 3: General Cycle for Metal-Ligand Catalysis
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Spectroscopic and Structural Elucidation of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The structural complexity and stereochemical possibilities of this molecule necessitate a detailed understanding of its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction to this compound
This compound is a chiral heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with two hydroxymethyl groups at the C2 and C5 positions. The stereochemistry at these two chiral centers dictates the overall shape of the molecule and its utility in asymmetric synthesis. The cis and trans diastereomers, as well as their respective enantiomers, exhibit distinct spectroscopic signatures. For the purpose of this guide, we will focus on the general spectroscopic features and highlight key differences between diastereomers where applicable. The IUPAC name for the cis isomer is rel-tert-butyl (2R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, with a CAS number of 157968-72-4.[1]
The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making this molecule a versatile intermediate for the synthesis of more complex structures, including ligands for asymmetric catalysis and bioactive molecules.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the general structure of this compound.
Caption: A simplified fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive ion mode.
-
Mass range: m/z 50-500.
-
Capillary voltage and other source parameters should be optimized for the specific instrument and compound.
-
Conclusion
The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and confirmation of the compound's identity and purity. The insights provided in this guide serve as a valuable resource for researchers working with this important synthetic intermediate, enabling them to confidently interpret their analytical data and advance their research in drug discovery and development.
References
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate. Retrieved from [Link]
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PMC - NIH. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]
-
Chem-Impex. (n.d.). R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]
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"tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" solubility in common organic solvents
A Technical Guide to the Solubility of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
This guide provides an in-depth analysis of the solubility characteristics of this compound, a key building block in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predicted solubility profiles and a robust experimental framework for empirical determination.
The molecular structure of this compound, with its polar diol functionality and the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, results in a nuanced solubility profile. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the carbamate oxygen can act as a hydrogen bond acceptor. This intricate balance of polar and nonpolar moieties dictates its interaction with various organic solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative profile can be predicted based on fundamental principles of chemical interactions, such as "like dissolves like," and by comparing it to structurally similar compounds.[2] The presence of two hydroxyl groups significantly increases the polarity of the molecule compared to its mono-hydroxymethyl analog.[3][4]
The following table summarizes the predicted solubility in common organic solvents, categorized by their polarity and hydrogen bonding capabilities.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | Highly Soluble | The hydroxyl groups of both the solute and solvent can engage in strong hydrogen bonding, promoting dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, though its slightly larger nonpolar chain may slightly reduce solubility compared to methanol. | |
| Isopropanol | Moderately Soluble | The bulkier isopropyl group hinders solvent interaction with the solute, leading to reduced solubility compared to smaller alcohols. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the polar functional groups of the molecule. |
| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF, resulting in lower solubility. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | THF's ether oxygen can accept hydrogen bonds, but its overall lower polarity compared to DMF limits its solvating power for highly polar diols. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly to Poorly Soluble | The moderate polarity of DCM may allow for some dissolution, but it cannot effectively solvate the highly polar diol moiety. |
| Toluene | Insoluble | As a nonpolar aromatic hydrocarbon, toluene lacks the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar solute. | |
| Hexanes | Insoluble | The nonpolar nature of hexanes makes it a very poor solvent for this polar compound. |
Experimental Determination of Solubility: A Self-Validating Protocol
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. This method is adapted from standard laboratory procedures for solubility determination.[2][5][6]
Objective
To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration. The linearity of this curve is crucial for accurate quantification.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining. The excess is critical to ensure equilibrium is reached.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC or GC under the same conditions used for the calibration standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Trustworthiness and Self-Validation
This protocol incorporates several self-validating checks:
-
Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated at equilibrium.
-
Time-Point Sampling (Optional): Analyzing samples at different time points (e.g., 24h, 36h, 48h) can confirm that equilibrium has been reached when consecutive measurements are consistent.
-
Linear Calibration Curve: A strong correlation coefficient (R² > 0.99) for the calibration curve validates the analytical method's accuracy for quantification.
Conclusion
The solubility of this compound is governed by its dual chemical nature. It is predicted to be highly soluble in polar protic solvents like methanol and poorly soluble in nonpolar solvents such as hexanes and toluene. For drug development and process chemistry, where precise solubility data is imperative, the detailed experimental protocol provided offers a reliable and scientifically sound method for its empirical determination.
References
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-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Retrieved from Scribd. [Link]
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tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
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tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Navigating the Safety Profile of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide for Researchers
In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these, tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of complex molecules, requires a nuanced understanding of its safety and handling characteristics. This guide provides an in-depth, technically-grounded overview of the material safety data for this compound, designed for the discerning researcher and drug development professional. Beyond mere compliance, we delve into the causality behind safety protocols, ensuring a culture of informed practice in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a chiral heterocyclic compound. The presence of the Boc-protecting group and two hydroxymethyl functionalities makes it a versatile intermediate. A comprehensive understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 885277-59-8 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₂₁NO₄ | AChemBlock[2] |
| Molecular Weight | 231.29 g/mol | AChemBlock[2] |
| IUPAC Name | This compound | CymitQuimica[1] |
| Synonyms | cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | AChemBlock[2] |
| Physical Form | Solid | - |
| Purity | 97% | AChemBlock[2] |
Note: Physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally for specific batches.
Hazard Identification and Risk Assessment
According to available safety data, this compound is not classified as a hazardous substance or mixture.[3] However, this does not imply an absence of risk. The causality behind this classification is likely due to a lack of comprehensive toxicological data. Therefore, it is prudent for researchers to treat this compound with the standard level of care afforded to all novel chemical entities.
Precautionary Approach: In the absence of extensive hazard data, a risk-based approach is paramount. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion. The potential for this compound to cause irritation or sensitization upon prolonged or repeated exposure cannot be definitively ruled out without further testing.
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is not merely a suggestion but a critical measure to minimize inhalation exposure.
Personal Protective Equipment (PPE) Workflow:
The following diagram outlines the logical workflow for donning and doffing PPE, a self-validating system to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
-
Eye Protection: Chemical safety glasses or goggles are required to prevent accidental eye contact with the solid material.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before each use.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.
Safe Handling, Storage, and Disposal Protocols
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene: Practice good industrial hygiene.[4] Wash hands thoroughly after handling, and before eating, drinking, or smoking. Change contaminated clothing.
Storage:
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
Disposal:
-
Procedure: Dispose of waste in accordance with local, state, and federal regulations.[4] Unused material and its container should be treated as chemical waste. Do not dispose of down the drain.
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard laboratory practice for handling chemical compounds with an unknown hazard profile.
Emergency Response Decision Tree:
Caption: First-Aid Decision Tree for Accidental Exposure
Specific First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of significant exposure or if symptoms develop, seek medical advice and show the safety data sheet to the attending physician.
Fire and Explosion Hazard Data
While not classified as flammable, standard precautions should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: In the event of a fire, toxic fumes containing carbon oxides and nitrogen oxides may be formed.
-
Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No specific conditions to avoid are reported, but it is good practice to protect from moisture and extreme temperatures.
-
Incompatible Materials: Strong oxidizing agents.
Toxicological and Ecological Information
There is a lack of comprehensive toxicological and ecological data for this compound.
-
Acute Toxicity: Not determined.
-
Skin Corrosion/Irritation: Not determined.
-
Serious Eye Damage/Eye Irritation: Not determined.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.
-
Persistence and Degradability: Not determined.
-
Bioaccumulative Potential: Not determined.
Given the data gaps, it is imperative to prevent release into the environment.
References
-
Safety Data Sheet. Naturich Labs, Inc. [Link]
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An In-depth Technical Guide on the Stereochemistry and Chirality of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its ability to create three-dimensional diversity in molecular structures.[1][2] This non-planar, saturated heterocycle allows for the exploration of pharmacophore space in ways that flat, aromatic systems cannot.[1][2] Among the vast array of pyrrolidine-based building blocks, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate stands out for its stereochemical complexity and its utility in the synthesis of biologically active compounds.[1][3] This guide provides a deep dive into the stereochemistry and chirality of this molecule, offering insights for its application in drug discovery.
Understanding the Stereochemical Landscape
This compound possesses two chiral centers at the C2 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative orientation of the two hydroxymethyl groups defines the diastereomeric relationship: cis and trans.
-
Cis Isomers: The hydroxymethyl groups are on the same face of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (2R,5S) and (2S,5R). The (2R,5S) configuration is a meso compound due to an internal plane of symmetry.
-
Trans Isomers: The hydroxymethyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (2R,5R) and (2S,5S).
The spatial arrangement of the substituents significantly influences the biological activity of molecules derived from these scaffolds, as they interact differently with chiral biological targets like proteins and enzymes.[1][2]
Synthesis and Stereocontrol
The stereoselective synthesis of pyrrolidine derivatives is a critical area of organic chemistry.[3] Several strategies have been developed to control the stereochemistry at the C2 and C5 positions.
Diastereoselective Synthesis
One common approach to achieve diastereoselectivity is through the catalytic hydrogenation of substituted pyrroles.[4][5][6] The hydrogenation of 2,5-disubstituted pyrroles typically proceeds with the delivery of hydrogen from one face of the aromatic system, leading to the formation of cis-2,5-dialkylpyrrolidines.[4] The choice of catalyst and the nature of the substituents can influence the diastereoselectivity of the reduction.[4][5][6]
Enantioselective Synthesis
For the synthesis of specific enantiomers, chiral starting materials or chiral catalysts are employed. Proline and 4-hydroxyproline are common chiral precursors for the synthesis of optically pure pyrrolidine derivatives.[3] Asymmetric cyclization reactions of acyclic precursors also provide a powerful route to enantiomerically enriched pyrrolidines.[3]
Chiral Resolution
When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is an alternative. This can be achieved through several methods:
-
Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.[7][8]
-
Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively transform one enantiomer, facilitating separation.[9]
-
Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral support.[10]
Structural Characterization and Analysis
Distinguishing between the different stereoisomers of this compound requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants and chemical shifts of the protons on the pyrrolidine ring are sensitive to their spatial orientation. For instance, the coupling constants between adjacent protons can help differentiate between cis and trans isomers.
Table 1: Representative ¹H NMR Data for a Related Pyrrolidine Derivative [11][12]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.87 – 3.78 | m | -CH- |
| 3.73 – 3.63 | m | -CH₂-O |
| 3.40 – 3.26 | m | -N-CH₂- |
| 1.99 – 1.73 | m | -CH₂-CH₂- |
| 1.46 | s | -C(CH₃)₃ |
Note: This data is for a closely related isomer and serves as a reference.
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule.[10][13][14] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming both the relative and absolute configuration.
Experimental Protocols
General Synthesis of N-Boc Protected Pyrrolidine Methanol
This protocol describes a general method for the N-protection of a pyrrolidine methanol derivative, a key step in many synthetic routes.
-
Dissolve the pyrrolidine-2-methanol starting material (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, purify the product by column chromatography.
The Role in Drug Discovery
The stereochemically defined this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2] The two hydroxymethyl groups provide convenient handles for further functionalization, allowing for the creation of diverse chemical libraries. The defined stereochemistry is crucial for optimizing interactions with biological targets and improving the pharmacological profile of drug candidates.[1]
Conclusion
The stereochemistry and chirality of this compound present both a challenge and an opportunity in the field of drug discovery. A thorough understanding of its stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for harnessing its full potential as a versatile scaffold for the development of novel therapeutics. The ability to control and characterize the three-dimensional structure of molecules derived from this building block is a critical factor in the design of safe and effective drugs.
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Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic letters, 9(24), 4939–4942. [Link]
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Frontier, A. J., & Jiang, C. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. [Link]
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Zhang, J., Schmalz, H.-G. (2006). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters, 8(18), 3971-3974. [Link]
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National Center for Biotechnology Information. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PubChem. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Retrieved from [Link]
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Royal Society of Chemistry. (2005). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
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Royal Society of Chemistry. (2020). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
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Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
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MDPI. (n.d.). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]
-
Semantic Scholar. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. Retrieved from [Link]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. (2020). PubMed. [Link]
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A Technical Guide to the tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate Scaffold in Modern Drug Discovery
Executive Summary
The relentless pursuit of novel therapeutics demands chemical scaffolds that offer precise three-dimensional architecture, stereochemical control, and versatile functionalization. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its unique structural and physicochemical properties.[1] This guide focuses on a particularly valuable derivative: tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. We will dissect its strategic advantages, explore robust synthetic pathways, and illuminate its role as a cornerstone for constructing complex, biologically active molecules. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.
The Strategic Advantage of the Pyrrolidine Core
Before delving into the specific subject of this guide, it is crucial to understand the foundational strengths of the parent pyrrolidine ring system. Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry, a characteristic increasingly correlated with clinical success.[1][2] This non-planarity, governed by an intrinsic property known as "pseudorotation," allows the ring to adopt various low-energy envelope and twisted conformations.[2][3][4] This conformational flexibility enables a more comprehensive exploration of pharmacophore space, allowing for the precise spatial orientation of substituents to maximize interactions with biological targets.[2][5]
The pyrrolidine nucleus is a cornerstone of numerous natural products and is found in 37 FDA-approved drugs, making it one of the most successful non-aromatic nitrogen heterocycles in pharmaceutical science.[2] Its stereochemical richness is a key asset; with up to four stereogenic centers, a multitude of distinct stereoisomers can be generated, each potentially possessing a unique biological profile.[2]
Anatomy of a Versatile Scaffold: this compound
The subject of this guide is a highly functionalized and synthetically tractable pyrrolidine derivative. Its structure is strategically designed for maximum utility in medicinal chemistry.
-
The Pyrrolidine Core: Provides the rigid, three-dimensional framework. The 2,5-substitution pattern is particularly significant, allowing for the creation of C2-symmetric or asymmetric ligands.[6][7]
-
The tert-Butoxycarbonyl (Boc) Group: This protecting group on the ring nitrogen serves two purposes. First, it deactivates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions.[2] Second, it is exceptionally stable under a wide range of conditions (e.g., reduction, oxidation, nucleophilic substitution) yet can be removed cleanly under mild acidic conditions to liberate the secondary amine for further modification.
-
The 2,5-bis(hydroxymethyl) Groups: These two primary alcohol functionalities are the key "handles" for diversification. They provide two points for chemical modification, opening pathways to a vast chemical space. Their cis or trans stereochemical relationship is a critical design element, dictating the spatial trajectory of subsequent elaborations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [8] |
| Molecular Weight | 231.29 g/mol | [8] |
| CAS Number | 157968-72-4 (cis-isomer) | [8] |
| Predicted pKa | 14.47 ± 0.10 | [8] |
Stereoselective Synthesis: Crafting the Core
The utility of a chiral scaffold is directly dependent on the ability to access it in an enantiomerically pure form. The synthesis of 2,5-disubstituted pyrrolidines is a well-established field, with strategies primarily relying on either the chiral pool or asymmetric catalysis.[6][7]
A prevalent and robust strategy for synthesizing the title compound involves the stereoselective reduction of a corresponding Boc-protected pyrrolidine-2,5-dicarboxylate precursor. This method is advantageous as the diester precursors can often be prepared with high stereocontrol.
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Unlocking the Therapeutic Potential of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Scaffold for Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the design and discovery of novel therapeutics.[1][2] Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[3][4] The non-planar, sp³-rich structure of the pyrrolidine ring provides an excellent framework for creating three-dimensional diversity, a critical attribute for specific and high-affinity interactions with biological targets.[1] This inherent stereochemistry, coupled with the synthetic tractability of the ring system, allows for the precise spatial orientation of functional groups to optimize pharmacodynamic and pharmacokinetic properties.[5][6] Consequently, pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]
This guide focuses on a specific, yet underexplored, member of this esteemed chemical family: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate . While currently recognized primarily as a chiral building block in asymmetric synthesis and as an intermediate in the preparation of more complex molecules, its intrinsic structural features suggest a latent potential for significant biological activity.[7][8] The presence of two hydroxymethyl groups at the 2 and 5 positions offers intriguing possibilities for hydrogen bonding interactions with biological targets, while the tert-butoxycarbonyl (Boc) protecting group provides a handle for further synthetic modification. This document aims to dissect the potential biological activities of this compound, drawing upon the established pharmacology of related pyrrolidine structures, and to provide a comprehensive roadmap for its systematic investigation.
Hypothesized Biological Activities and Mechanistic Rationale
Direct experimental evidence for the biological activities of this compound is not yet prevalent in the public domain. However, by examining the activities of structurally analogous compounds, we can formulate compelling hypotheses to guide future research.
Potential as an Anticancer Agent
The pyrrolidine scaffold is a common feature in numerous anticancer agents.[1] The mechanism of action for these compounds is diverse, ranging from inhibition of key signaling pathways to direct cytotoxic effects. A European patent application identifies this compound as an intermediate in the synthesis of fused ring compounds.[7] These resulting compounds are suggested to act as antagonists in signal transduction pathways, which are often dysregulated in cancer.[7] Specifically, the Ras-Raf-MEK-ERK pathway, which is frequently mutated in human cancers, is a prime target for therapeutic intervention.[7]
Furthermore, another patent application lists this compound in the context of developing Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are crucial regulators of the cell cycle and are often overactive in tumors. The di-hydroxymethylated nature of the target compound could allow for critical hydrogen bonding interactions within the ATP-binding pocket of kinases like CDK2, similar to other known kinase inhibitors.
Potential as an Enzyme Inhibitor
Polyhydroxylated pyrrolidines, also known as aza-sugars, are recognized for their ability to mimic the transition state of carbohydrate processing enzymes.[1] This mimicry allows them to act as potent and selective inhibitors of glycosidases and other related enzymes. Such inhibition has therapeutic implications in metabolic diseases like diabetes and in viral infections where host glycosylation machinery is co-opted. The two hydroxymethyl groups on this compound provide a polyhydroxylated character that could be explored for enzyme inhibitory activity.
Potential as an Antimicrobial Agent
Substituted pyrrolidines have been reported to possess antibacterial and antifungal properties.[2][9] The precise mechanisms are often multifaceted, but can involve disruption of the cell wall, inhibition of essential enzymes, or interference with microbial signaling pathways. The structural features of our target compound, particularly the pyrrolidine core, warrant investigation into its potential as a novel antimicrobial agent, especially in an era of growing antibiotic resistance.
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following protocols outline key experiments to ascertain its therapeutic potential.
Workflow for Investigating Anticancer Activity
A logical workflow for assessing the anticancer potential of the compound would involve a progression from broad cytotoxicity screening to more specific mechanistic studies.
Caption: Workflow for Anticancer Drug Discovery.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for Investigating Enzyme Inhibitory Activity
A focused approach to assess the potential for enzyme inhibition would target glycosidases, given the polyhydroxylated nature of the compound.
Caption: Workflow for Enzyme Inhibition Studies.
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Compound Addition: Add 10 µL of varying concentrations of this compound. Include a positive control (e.g., acarbose) and a blank (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to start the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Summary and Interpretation
The following table provides a hypothetical framework for summarizing the initial screening data for this compound.
| Assay Type | Target | Metric | Hypothetical Result | Interpretation |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 15 µM | Moderate cytotoxic activity. |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 25 µM | Moderate cytotoxic activity. |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | > 100 µM | Low cytotoxic activity. |
| Enzyme Inhibition | α-Glucosidase | IC₅₀ | 50 µM | Potential for antidiabetic activity. |
| Antimicrobial | E. coli | MIC | > 256 µg/mL | No significant antibacterial activity. |
| Antimicrobial | S. aureus | MIC | 128 µg/mL | Weak antibacterial activity. |
Conclusion and Future Directions
While this compound is currently a tool for the synthetic chemist, its underlying pyrrolidine scaffold, decorated with strategically placed hydroxyl groups, signals a strong potential for biological activity. The hypotheses presented in this guide, grounded in the extensive literature on pyrrolidine pharmacology, offer a clear path for future investigation. The proposed experimental workflows provide a robust framework for elucidating the anticancer, enzyme inhibitory, and antimicrobial properties of this intriguing molecule.
Future research should focus on a systematic evaluation of this compound and its derivatives. The Boc-protecting group offers a convenient point for chemical modification, allowing for the generation of a library of related compounds. Structure-activity relationship (SAR) studies on this library will be crucial for optimizing potency and selectivity. Furthermore, computational modeling and docking studies could provide valuable insights into the potential binding modes of these compounds with their biological targets, thereby accelerating the drug discovery process. In essence, this compound represents not just a building block, but a promising starting point for the development of the next generation of pyrrolidine-based therapeutics.
References
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7318. Available at: [Link]
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Al-Saffar, A. H., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
-
Petrillo, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(17), 5275. Available at: [Link]
-
Bolliger, J. L., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 810-826. Available at: [Link]
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Yadav, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. Available at: [Link]
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Seneviratne, U., et al. (2021). Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. Medicinal Chemistry Research, 30(2), 483-499. Available at: [Link]
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National Center for Biotechnology Information (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Guisado, B. B., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Nagornov, K. O., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 603-609. Available at: [Link]
-
European Patent Office. (2019). FUSED RING COMPOUNDS. EP 3735299 B1. Available at: [Link]
- Google Patents. (n.d.). TW202346292A - Sulfonamido derivatives as cyclin-dependent kinase 2 inhibitors.
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Beilstein Journals. (n.d.). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Available at: [Link]
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Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]
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Methodological & Application
The Strategic Application of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis
Introduction: The Architectural Advantage of a C₂-Symmetric Pyrrolidine Scaffold
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. The efficacy and safety of a chiral molecule are often intrinsically linked to its specific stereochemical configuration. Central to achieving this precision are chiral ligands that coordinate with transition metals to create catalysts capable of directing a reaction towards a desired stereoisomer. Among the myriad of chiral building blocks available, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate stands out as a preeminent scaffold for the construction of highly effective C₂-symmetric ligands.
The inherent C₂ symmetry of the trans-2,5-disubstituted pyrrolidine core, derived from readily available chiral precursors, provides a well-defined and rigid chiral environment. This rigidity is crucial as it reduces the number of possible transition state conformations during a catalytic cycle, thereby enhancing enantioselectivity. The two hydroxymethyl groups serve as versatile handles for the introduction of phosphorus donor groups, leading to the formation of powerful bidentate phosphine ligands. The bulky tert-butoxycarbonyl (Boc) protecting group not only prevents unwanted side reactions at the nitrogen atom but also contributes to the steric environment of the resulting ligand-metal complex.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing the protocols for its conversion into a C₂-symmetric diphosphine ligand and its subsequent application in a benchmark asymmetric transformation: the rhodium-catalyzed hydrogenation of a prochiral olefin.
From Chiral Diol to a High-Performance Diphosphine Ligand: A Two-Step Synthetic Protocol
The transformation of this compound into a potent chiral ligand is a straightforward and efficient process. The methodology hinges on a classical two-step sequence: activation of the primary hydroxyl groups via tosylation, followed by nucleophilic substitution with a phosphide reagent. This approach allows for the modular synthesis of a variety of diphosphine ligands by simply altering the nature of the phosphide nucleophile.
Part 1: Activation of the Hydroxyl Moieties via Tosylation
The initial step involves the conversion of the diol into its corresponding bis(tosylate). This transformation replaces the poor hydroxyl leaving group with the excellent tosylate leaving group, paving the way for the subsequent nucleophilic attack by the phosphide.
Caption: Workflow for the tosylation of the chiral diol.
Experimental Protocol: Synthesis of (2R,5R)-tert-Butyl 2,5-bis(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate
-
Materials:
-
(2R,5R)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (2R,5R)-tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold 1 M HCl.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bis(tosylate) as a white solid.
-
Part 2: Nucleophilic Substitution to Forge the Diphosphine Ligand
With the activated bis(tosylate) in hand, the crucial carbon-phosphorus bonds are formed via an Sₙ2 reaction with a suitable phosphide nucleophile. For this protocol, we will utilize lithium diphenylphosphide, generated in situ from chlorodiphenylphosphine and lithium metal, to synthesize a pyrrolidine-based analogue of the well-established DIPAMP ligand.
Caption: Synthesis of the C₂-symmetric diphosphine ligand.
Experimental Protocol: Synthesis of (2R,5R)-tert-Butyl 2,5-bis((diphenylphosphino)methyl)pyrrolidine-1-carboxylate
-
Materials:
-
(2R,5R)-tert-Butyl 2,5-bis(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate
-
Chlorodiphenylphosphine (ClPPh₂)
-
Lithium metal (with ~1% sodium)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Lithium Diphenylphosphide (LiPPh₂): In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal (2.2 eq) to anhydrous THF. To this suspension, add chlorodiphenylphosphine (2.0 eq) dropwise at room temperature. The mixture will turn a deep red-orange, indicating the formation of LiPPh₂. Stir for 2-3 hours.
-
Nucleophilic Substitution: In a separate flame-dried flask, dissolve the chiral bis(tosylate) (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Slowly transfer the prepared LiPPh₂ solution to the bis(tosylate) solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the careful, dropwise addition of degassed water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel (under an inert atmosphere) to yield the desired C₂-symmetric diphosphine ligand.
-
Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation
The newly synthesized chiral diphosphine ligand can now be employed in a classic and highly informative asymmetric transformation: the rhodium-catalyzed hydrogenation of a prochiral enamide, such as methyl (Z)-α-acetamidocinnamate. This reaction is a benchmark for evaluating the effectiveness of new chiral phosphine ligands.[1][2]
Catalyst Formation and Asymmetric Hydrogenation
The active catalyst is typically generated in situ by reacting the chiral diphosphine ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene). The substrate is then introduced, and the hydrogenation is carried out under a hydrogen atmosphere.
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials:
-
(2R,5R)-tert-Butyl 2,5-bis((diphenylphosphino)methyl)pyrrolidine-1-carboxylate (Chiral Ligand)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a glovebox, charge a Schlenk flask or a small autoclave with the chiral diphosphine ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add anhydrous, degassed methanol to dissolve the catalyst components. Stir the resulting orange-red solution for 20-30 minutes to ensure complete catalyst formation.
-
Add the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas (3 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for hydrogen uptake and/or by TLC/GC analysis.
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
-
Expected Performance and Data
Based on the performance of structurally related C₂-symmetric pyrrolidine-based diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, high conversions and excellent enantioselectivities are anticipated.[1]
Table 1: Anticipated Results for the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Catalyst Loading (mol%) | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 100:1 | 1 | 1 | >99 | >95 |
| 2 | 0.1 | 1000:1 | 5 | 4 | >99 | >95 |
| 3 | 0.01 | 10000:1 | 10 | 12 | >99 | >95 |
Note: The data presented in this table are projected based on literature reports for analogous catalytic systems and serve as a benchmark for expected performance.
Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis
This compound is a cornerstone chiral building block that provides a direct and efficient entry into the synthesis of high-performance C₂-symmetric diphosphine ligands. The protocols detailed herein demonstrate a robust and modular synthetic route to these valuable ligands and their successful application in a key asymmetric transformation. The rigidity and well-defined stereochemistry of the pyrrolidine scaffold are directly translated into exceptional levels of enantiocontrol in the rhodium-catalyzed hydrogenation of prochiral olefins. For researchers, scientists, and drug development professionals, mastering the use of this chiral synthon opens the door to the efficient and predictable synthesis of enantiomerically pure molecules, accelerating the discovery and development of new chemical entities.
References
- BenchChem. (2025). Synthesis of Chiral Ligands from (R)-butane-1,2-diol: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(7), 361–381.
- Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.
- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23.
- van den Berg, M., et al. (2001). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(5), 1677–1683.
- Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464.
- Yoshida, Y., et al. (1999). A Practical and Efficient Sulfonylation of Alcohols with Sulfonyl Chlorides Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine or N,N,N',N',N'',N''-Hexamethyl-1,3,6-hexanetriamine. Synthesis, 1999(9), 1633–1636.
- Zhang, W., et al. (2022).
-
Zhang, X. (2000). Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by 23a–d and [Rh((S,S)-DIPAMP)(cod)]BF4. ResearchGate. Retrieved from [Link]
Sources
Application Note: (2R,5R)- and (2S,5S)-Bis(hydroxymethyl)pyrrolidine Derivatives as C₂-Symmetric Ligands for Asymmetric Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate and its derivatives as potent chiral ligands in metal-catalyzed asymmetric synthesis.
The C₂-symmetric 2,5-disubstituted pyrrolidine framework is a privileged scaffold in asymmetric catalysis, valued for its rigid, predictable coordination geometry and its accessibility from the chiral pool.[1][2] This document provides a detailed technical guide on the application of ligands derived from this compound, focusing on their use in creating stereoselective metal catalysts.
While the N-Boc protected diol itself is a versatile synthetic intermediate, its direct application as a ligand is less common than its deprotected or further functionalized analogues. The protocols and applications described herein are based on the performance of these closely related derivatives, which unlock the full catalytic potential of the core chiral scaffold.
The Ligand: Structural and Mechanistic Rationale
The efficacy of (2R,5R)- or (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine derivatives stems from several key features:
-
C₂-Symmetry: The trans-substitution pattern creates a C₂-symmetric environment, which is highly effective in differentiating between enantiotopic faces of a prochiral substrate, thereby minimizing the number of possible diastereomeric transition states.
-
Bidentate Coordination: The two hydroxyl groups can form a stable six-membered chelate ring with a metal center (e.g., Zinc, Ruthenium, Iridium). This rigid conformation projects the chiral environment effectively onto the substrate.
-
Tunability: The pyrrolidine nitrogen serves as a synthetic handle. It can be deprotected to yield a secondary amine (an N-H donor) or alkylated with various groups to fine-tune the steric and electronic properties of the resulting metal complex.
Synthesis of the Chiral Ligand Scaffold
The enantiopure trans-2,5-bis(hydroxymethyl)pyrrolidine scaffold is accessible through multiple synthetic routes, often starting from chiral precursors like D-mannitol or employing asymmetric reduction of 1,4-diketones.[1] A common strategy involves the stereoselective reduction of a diketone to a C₂-symmetric diol, followed by conversion to a dimesylate and subsequent cyclization with a primary amine.
Caption: Catalytic cycle for the ligand-mediated addition of Et₂Zn to aldehydes.
Protocol 1: General Procedure for Zn-Catalyzed Ethyl Addition
This protocol is adapted from demonstrated procedures using structurally analogous N-substituted (2R,5R)-pyrrolidine ligands. [3][4] Materials:
-
Chiral Ligand: N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine (or similar C₂-symmetric pyrrolidine amino alcohol)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2.0 mL).
-
Reaction Initiation: Add diethylzinc solution (0.2 mL, 0.2 mmol) to the ligand solution and stir for 20 minutes at room temperature to allow for complex formation.
-
Substrate Addition: Cool the mixture to 0 °C. Add the aromatic aldehyde (1.0 mmol) dropwise.
-
Nucleophile Addition: Add the remaining diethylzinc solution (1.0 mL, 1.0 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) of the resulting chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Representative Data
The following data summarizes typical results obtained with analogous C₂-symmetric pyrrolidine ligands in the ethylation of various benzaldehydes. [4]
| Entry | Aldehyde Substituent | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| 1 | H | 95 | 94 | R |
| 2 | p-Cl | 92 | 96 | R |
| 3 | p-MeO | 88 | 90 | R |
| 4 | o-Cl | 90 | 91 | R |
| 5 | m-F | 85 | 70 | R |
Application II: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral alcohols from prochiral ketones, using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. [5]Ruthenium (II) and Iridium (III) complexes of chiral diol or amino alcohol ligands are highly effective catalysts for this transformation. [6][7]
Causality & Mechanistic Insight
The N-Boc protected ligand, this compound, can be deprotected to reveal the secondary amine. The resulting amino diol can act as a tridentate ligand for a metal like Ruthenium. The active catalyst, often formed in situ from a precursor like [RuCl₂(p-cymene)]₂, operates via a concerted, outer-sphere mechanism. The N-H proton and the metal-hydride proton are transferred to the ketone's oxygen and carbon atoms, respectively, through a six-membered pericyclic transition state. The C₂-symmetry of the ligand backbone dictates the facial selectivity of the hydride transfer.
Protocol 2: General Procedure for Ru-Catalyzed ATH of Acetophenone
Materials:
-
Ligand Precursor: tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH) / Triethylamine (NEt₃) azeotropic mixture (5:2)
-
Acetophenone
-
Anhydrous Isopropanol (IPA) or Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
Part A: Ligand Deprotection
-
Dissolve the Boc-protected ligand (1 mmol) in DCM (10 mL).
-
Add TFA (5 mmol, 5 eq.) and stir at room temperature for 2-4 hours until TLC confirms the complete consumption of starting material.
-
Quench with saturated NaHCO₃ solution, extract with DCM, dry the organic layer, and concentrate to yield the free amino diol, which can be used without further purification.
Part B: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a Schlenk flask under argon, mix [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the deprotected (2S,5S)-ligand (0.011 mmol, 1.1 mol%) in anhydrous IPA (5 mL). Heat the mixture at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol).
-
Initiation: Add the HCOOH/NEt₃ mixture (2.0 mmol, 2 eq.) to begin the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC.
-
Workup: Once the reaction is complete, dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography if necessary. Determine yield and % ee (chiral HPLC).
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Cause: Insufficiently rigid metal-ligand complex or competing non-asymmetric background reaction.
-
Solution: Lower the reaction temperature. Screen different solvents to promote a more organized transition state. Ensure the purity of the ligand. For ATH, ensure complete formation of the Ru-ligand complex before adding the substrate.
-
-
Low Conversion/Yield:
-
Cause: Catalyst deactivation, poor substrate reactivity, or insufficient reaction time.
-
Solution: Increase catalyst loading (e.g., from 1 mol% to 2.5 mol%). Increase reaction temperature or time. For the Zn-catalyzed addition, ensure the quality and exact molarity of the diethylzinc solution, as it is sensitive to moisture.
-
-
Self-Validating System: Each protocol should be run with a benchmark substrate (e.g., benzaldehyde for Protocol 1, acetophenone for Protocol 2) to ensure the catalyst system is performing as expected. The resulting % ee should be compared against literature values for analogous systems. A significant deviation indicates a problem with ligand purity, reagents, or reaction setup.
References
-
Griveau, S.; Couty, F.; Evano, G. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022. [Link]
-
Trost, B. M.; Dogra, K. Palladium asymmetric allylic alkylation of prochiral nucleophiles: horsfiline. The Journal of Organic Chemistry, 2007. [Link]
-
Shi, M.; Satoh, Y.; Masaki, Y. Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. ChemInform, 1998. [Link]
-
Masaki, Y.; Shi, M.; Satoh, Y. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1998. [Link]
-
Behenna, D. C.; Stoltz, B. M. Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones. Chemistry, 2013. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006. [Link]
-
Wang, C.; Deng, S.; Chen, R.; Liu, G.; Cheng, T.; Liu, R. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions. Synlett, 2022. [Link]
-
Zhang, X. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 2024. [Link]
-
Griveau, S.; Couty, F.; Evano, G. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications, 2022. [Link]
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- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Diastereoselective Synthesis Utilizing tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate Derivatives
Introduction: The Power of C₂-Symmetric Pyrrolidines in Asymmetric Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric synthesis.[1] Among the vast array of chiral pyrrolidine derivatives, those possessing C₂ symmetry, such as derivatives of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, have emerged as exceptionally effective chiral auxiliaries.[2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] The inherent C₂ symmetry of the 2,5-disubstituted pyrrolidine core provides a well-defined and predictable steric environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael reactions.[4]
These auxiliaries function by creating a rigid, chelated intermediate that effectively shields one face of the reactive species (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. The result is the preferential formation of one diastereomer over the other. Following the desired transformation, the auxiliary can be cleanly removed and often recovered for reuse, making this a powerful and practical strategy for the synthesis of enantiomerically pure compounds.[5]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of chiral auxiliaries derived from this compound. We will detail the synthesis of the core chiral scaffold, its derivatization into a working chiral auxiliary, a detailed protocol for a highly diastereoselective alkylation reaction, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
I. Synthesis of the Chiral Scaffold: (2R,5R)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
The synthesis of the C₂-symmetric core, (2R,5R)-tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, is a critical first step. While various routes to 2,5-disubstituted pyrrolidines exist, a common and reliable method involves the reduction of the corresponding dicarboxylate precursor. The following protocol is adapted from established procedures for similar pyrrolidine systems.[6][7]
Protocol 1: Synthesis of (2R,5R)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol outlines the reduction of a Boc-protected pyrrolidine-2,5-dicarboxylate to the corresponding diol.
Materials:
-
(2R,5R)-1-tert-butyl 2,5-dimethyl pyrrolidine-1,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
5% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (2R,5R)-1-tert-butyl 2,5-dimethyl pyrrolidine-1,2-dicarboxylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 5% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This will produce a granular precipitate.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure (2R,5R)-tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
II. Derivatization to a Working Chiral Auxiliary
To be effective in controlling stereochemistry, the diol is typically derivatized to create a more sterically defined environment. A common strategy is to convert the hydroxymethyl groups into ethers, such as methoxymethyl (MOM) ethers. This modification enhances the steric bulk and coordinating ability of the auxiliary.
Protocol 2: Preparation of (2R,5R)-tert-Butyl 2,5-bis(methoxymethyl)pyrrolidine-1-carboxylate
Materials:
-
(2R,5R)-tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (2.5 equivalents) to the solution.
-
Add methoxymethyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (2R,5R)-tert-butyl 2,5-bis(methoxymethyl)pyrrolidine-1-carboxylate.
III. Application in Diastereoselective Alkylation
With the chiral auxiliary in hand, it can now be employed to direct a diastereoselective transformation. The following protocol details the alkylation of an N-acyl derivative, a classic application of this class of auxiliaries.[8]
Workflow for Diastereoselective Alkylation
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
The Versatile Chiral Scaffold: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in the Synthesis of Novel Proline Analogs
Introduction: The Significance of Proline Analogs in Modern Drug Discovery
Proline and its derivatives are a unique class of amino acids that impart significant conformational constraints on peptides and proteins. This inherent rigidity makes them invaluable tools in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutics with enhanced stability, receptor selectivity, and oral bioavailability. The pyrrolidine ring of proline locks the peptide backbone, influencing secondary structures such as β-turns and polyproline helices, which are crucial for molecular recognition and biological activity. Consequently, the development of synthetic routes to novel, functionally diverse proline analogs is a highly active area of research in the pursuit of new therapeutic agents.
This application note provides a comprehensive guide to the use of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a C2-symmetric chiral building block for the synthesis of a variety of proline analogs. We will explore the synthesis of this key intermediate and detail protocols for its transformation into valuable derivatives, offering insights into the experimental rationale and showcasing its versatility as a scaffold in drug discovery. The pyrrolidine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting the importance of developing novel derivatives.[1]
The Strategic Advantage of this compound
This compound, available in both cis (2S,5R) and trans (2S,5S) configurations, offers several strategic advantages as a starting material for proline analog synthesis:
-
C2-Symmetry: The inherent symmetry of the molecule simplifies synthetic planning and can lead to the formation of stereochemically pure products. This is particularly advantageous in the synthesis of ligands for asymmetric catalysis and molecules with specific spatial orientations for receptor binding.
-
Dual Functionality: The presence of two primary hydroxyl groups provides two points for chemical modification, allowing for the divergent synthesis of a wide range of disubstituted proline analogs.
-
Chiral Integrity: The stereocenters at the 2 and 5 positions are set, providing a robust chiral scaffold that can be elaborated without racemization.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is stable under a variety of reaction conditions but can be readily removed under acidic conditions, facilitating further derivatization of the pyrrolidine nitrogen.
Synthesis of the Chiral Scaffold: this compound
The synthesis of this versatile building block can be achieved from readily available chiral precursors, such as L-tartaric acid. The ability to derive these chiral pyrrolidines from tartaric acid makes them accessible and useful building blocks in total synthesis and medicinal chemistry.[1]
Workflow for the Synthesis of the Chiral Scaffold
Caption: General workflow for the synthesis of the chiral scaffold.
Application in the Synthesis of Proline Analogs: Detailed Protocols
The two primary hydroxyl groups of this compound serve as versatile handles for the introduction of a wide array of functional groups. Below are detailed protocols for key transformations that pave the way for diverse proline analogs.
Protocol 1: Oxidation to the Dialdehyde - A Gateway to Diamines and Dicarboxylic Acids
The oxidation of the diol to the corresponding dialdehyde is a pivotal transformation, as the aldehyde functionalities can be further derivatized to amines, carboxylic acids, or used in carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method for this purpose, avoiding the use of heavy metals and proceeding under conditions that minimize side reactions.[2][3]
Reaction Scheme:
Caption: Oxidation of the diol to the dialdehyde.
Experimental Protocol: Swern Oxidation
-
Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of diol).
-
Oxalyl Chloride Addition: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
DMSO Addition: In a separate flame-dried flask, dissolve anhydrous dimethyl sulfoxide (DMSO, 3.0 eq.) in anhydrous DCM (2 mL per 1 mmol of diol). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir the mixture for 15 minutes.
-
Diol Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM (3 mL per 1 mmol of diol). Add this solution dropwise to the reaction mixture over 20 minutes, keeping the temperature at -78 °C. Stir for 1 hour.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Work-up: Quench the reaction by adding water (10 mL per 1 mmol of diol). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude dialdehyde is often used immediately in the next step due to its potential instability. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation involves the formation of a reactive chlorosulfonium salt. Maintaining a low temperature is crucial to prevent its decomposition and the formation of side products.
-
Triethylamine (Et₃N): This hindered amine base is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde and the malodorous dimethyl sulfide.
-
Immediate Use of Dialdehyde: Dialdehydes can be prone to polymerization or other side reactions upon standing. Using the crude product directly in the subsequent step often leads to higher overall yields.
Protocol 2: Conversion to Bis-mesylate and Nucleophilic Substitution
Activation of the hydroxyl groups as mesylates transforms them into excellent leaving groups, enabling their displacement by a variety of nucleophiles. This opens the door to the synthesis of proline analogs with diverse side chains at the 2 and 5 positions.
Reaction Scheme:
Caption: Mesylation and subsequent nucleophilic substitution.
Experimental Protocol: Mesylation and Azide Substitution
-
Mesylation:
-
Dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM (10 mL per 1 mmol of diol) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 2.2 eq.) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude bis-mesylate, which is typically used in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude bis-mesylate in anhydrous DMF (10 mL per 1 mmol of starting diol).
-
Add sodium azide (NaN₃, 3.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Cool the reaction to room temperature and pour into water.
-
Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting bis-azide by flash column chromatography.
-
Rationale for Reagent Selection:
-
Methanesulfonyl Chloride (MsCl): A common and effective reagent for converting alcohols into good leaving groups.
-
Sodium Azide (NaN₃): A robust nucleophile that readily displaces mesylates. The resulting azide groups can be easily reduced to primary amines, providing access to 2,5-diamino proline analogs.
Quantitative Data Summary
| Starting Material | Transformation | Reagents | Product | Typical Yield | Ref. |
| This compound | Swern Oxidation | DMSO, (COCl)₂, Et₃N | tert-Butyl 2,5-diformylpyrrolidine-1-carboxylate | 85-95% (crude) | [2] |
| This compound | Mesylation | MsCl, Et₃N | tert-Butyl 2,5-bis((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate | >95% (crude) | General Procedure |
| tert-Butyl 2,5-bis((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate | Azide Substitution | NaN₃, DMF | tert-Butyl 2,5-bis(azidomethyl)pyrrolidine-1-carboxylate | 80-90% | General Procedure |
Conclusion and Future Directions
This compound is a highly valuable and versatile chiral building block for the stereoselective synthesis of novel proline analogs. The protocols detailed in this application note provide reliable methods for the key transformations of this scaffold, opening avenues for the creation of diverse libraries of compounds for drug discovery and development. The C2-symmetric nature of this starting material is particularly advantageous for the synthesis of chiral ligands and catalysts. Future work in this area will likely focus on expanding the range of nucleophiles used in substitution reactions and exploring more complex cyclization reactions to generate polycyclic proline analogs with unique conformational properties.
References
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [1]
-
C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. Current Organic Synthesis. [1][4]
-
Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. [5]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [6][7]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [4][8]
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [8][9]
-
emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. [10][11]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [12]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [5]
-
Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. [13]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [14]
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [15]
-
Swern Oxidation. Organic Chemistry Portal. [2]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [3]
-
(1-oxo-2-propenyl)trimethylsilane. Organic Syntheses. [16]
-
3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Organic Syntheses. [17]
-
A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Tetrahedron Letters. [18]
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook. [10]
-
A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents. [19]
-
cis-Selective synthesis of 2,5-disubstituted pyrrolidines. Tetrahedron Letters. [20]
-
New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Synthetic Communications. [21]
-
Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [22]
-
Synthesis of (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methylpyrrolidine-3,4-diol, an analog of potent HCV inhibitor. Nucleosides, Nucleotides & Nucleic Acids. [23]
-
Novel diol compounds synthesis and its use for formal synthesis of (2r, 3 s)-3-hydroxypipecolic acid. Google Patents. [24]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules. [25]
-
The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. LinkedIn. [13]
-
Tert-butyl aminomethylpyrrolidine-1-carboxylate. Sigma-Aldrich.
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Application Notes: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Organocatalysis
Introduction: A Privileged Scaffold for Asymmetric Transformations
The pyrrolidine ring system is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules by avoiding the use of metal catalysts.[1][2] Since the pioneering work on proline-catalyzed intermolecular aldol reactions, a vast array of chiral pyrrolidine derivatives have been developed to achieve high stereoselectivity in a multitude of chemical transformations.[1][3] Among these, C₂-symmetric 2,5-disubstituted pyrrolidines have emerged as particularly effective catalysts due to their well-defined chiral environment.[4]
This application note focuses on tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a chiral building block poised for significant applications in organocatalysis. The presence of two hydroxymethyl groups at the stereogenic centers (C2 and C5) offers unique opportunities for directed catalysis through hydrogen bonding interactions, in concert with the nucleophilic secondary amine that is unmasked after deprotection of the tert-butoxycarbonyl (Boc) group. The Boc-protected form serves as a stable precursor, allowing for the generation of the active catalyst in situ or its use in further derivatization.
The core catalytic activity of the deprotected pyrrolidine relies on its ability to form nucleophilic enamines with carbonyl compounds (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated aldehydes. This dual reactivity profile enables a broad range of asymmetric transformations.
Mechanism of Action: The Enamine Catalytic Cycle
The primary mode of action for pyrrolidine-based organocatalysts in reactions such as the Michael addition involves the formation of a transient enamine intermediate. This process, depicted below, enhances the nucleophilicity of the carbonyl compound, allowing it to attack an electrophile stereoselectively.
Figure 1: Generalized enamine catalytic cycle for pyrrolidine-catalyzed reactions.
The stereochemical outcome of the reaction is dictated by the conformation of the chiral enamine, which shields one face of the nucleophile, directing the electrophile to the opposite face. The hydroxymethyl groups on the this compound backbone are hypothesized to play a crucial role in stabilizing the transition state through hydrogen bonding with the electrophile, thereby enhancing enantioselectivity.
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
While direct catalytic data for this compound is not extensively published, its structural analogue, a chiral cis-2,5-disubstituted pyrrolidine, has demonstrated exceptional efficacy in the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes.[5] Based on this precedent, we present a detailed protocol for the asymmetric Michael addition of aldehydes to nitroolefins, a powerful carbon-carbon bond-forming reaction that yields synthetically versatile γ-nitro aldehydes.
The active catalyst is generated by the removal of the Boc protecting group, typically under acidic conditions.
Protocol 1: In Situ Deprotection and Asymmetric Michael Addition
This protocol describes the conjugate addition of propanal to trans-β-nitrostyrene, a benchmark reaction for evaluating catalyst performance.
Materials:
-
tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
trans-β-Nitrostyrene
-
Propanal
-
Solvent (e.g., Dichloromethane, Toluene, or Methylcyclohexane)[6]
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene) for NMR analysis
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer
-
Standard laboratory glassware
-
Syringes for liquid handling
-
Rotary evaporator
-
NMR spectrometer
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow:
Figure 2: Step-by-step workflow for the asymmetric Michael addition.
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (0.02 mmol, 10 mol%) in the chosen solvent (2.0 mL). Add trifluoroacetic acid (TFA, 0.02 mmol, 10 mol%) to facilitate the in situ removal of the Boc group. Stir the solution for 15-20 minutes at room temperature.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).[6] Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent). Subsequently, add propanal (0.4 mmol, 2.0 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 24-72 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification:
-
Determine the diastereomeric ratio and yield of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess (ee) of each diastereomer by chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Results and Optimization
Based on studies with structurally related catalysts, this reaction is expected to produce the corresponding γ-nitro aldehyde with good to excellent yields and high levels of stereoselectivity.[5][6]
| Catalyst System | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Chiral cis-2,5-disubstituted pyrrolidine | Toluene | RT | >95 | 95:5 | >99 |
| Chiral cis-2,5-disubstituted pyrrolidine | CH₂Cl₂ | RT | >95 | 93:7 | 99 |
| Pyrrolidine derivative OC4 | Methylcyclohexane | 0 | 99 | 78:22 | 85 |
Table 1: Representative data from asymmetric Michael additions using analogous pyrrolidine-based organocatalysts. Data adapted from referenced literature.[5][6]
Causality Behind Experimental Choices:
-
In Situ Deprotection: The use of an acid like TFA for Boc deprotection is a standard and efficient method. Performing this step in situ simplifies the experimental procedure by avoiding the isolation of the potentially less stable free amine.
-
Catalyst Loading: A 10 mol% catalyst loading is a common starting point for organocatalytic reactions, balancing reaction rate and cost-effectiveness.
-
Solvent Choice: The solvent can significantly impact both reactivity and stereoselectivity. Non-polar aprotic solvents like toluene or methylcyclohexane often provide excellent results in enamine catalysis.[6]
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C) can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
Conclusion and Future Directions
This compound represents a promising and versatile precursor for a new class of bifunctional organocatalysts. The deprotected secondary amine serves as the primary catalytic center for enamine/iminium activation, while the hydroxymethyl groups are positioned to provide secondary interactions, such as hydrogen bonding, to enhance stereocontrol. The presented protocol for the asymmetric Michael addition, adapted from highly successful results with a close structural analogue, provides a robust starting point for researchers.
Future work should focus on the experimental validation of this catalyst in a broader range of organocatalytic transformations, including aldol reactions, Mannich reactions, and α-functionalizations of carbonyl compounds. Furthermore, the hydroxymethyl groups can be readily derivatized to further tune the steric and electronic properties of the catalyst, opening avenues for the development of next-generation, highly efficient organocatalysts for complex molecule synthesis.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. SciSpace. Available at: [Link]
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. Available at: [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PubMed Central. Available at: [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. National Institutes of Health. Available at: [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. Available at: [Link]
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Application Notes and Protocols for the Preparation of Peptide Mimetics using tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Introduction: The Strategic Imperative for Scaffolding in Peptide Mimetic Design
In the landscape of contemporary drug discovery, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles. A key approach in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing receptor binding affinity and stability.[2]
The five-membered pyrrolidine ring has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to introduce three-dimensionality and conformational rigidity into molecular designs.[3] Specifically, tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a versatile bifunctional building block that can serve as a template for the synthesis of a diverse array of peptide mimetics. Its symmetrically disposed hydroxymethyl groups provide two points for derivatization, allowing for the creation of constrained cyclic peptides or the presentation of pharmacophoric groups in a defined spatial orientation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold in the preparation of novel peptide mimetics.
Physicochemical Properties of the Scaffold
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 885277-59-8 | N/A |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
| Protection Group | tert-Butoxycarbonyl (Boc) | [1] |
Strategic Functionalization of the Pyrrolidine Scaffold
The two primary hydroxyl groups of this compound are the key handles for elaboration into peptide mimetics. The synthetic strategy typically involves a two-stage process: activation of the hydroxyl groups followed by nucleophilic displacement with a desired moiety, often a protected amino acid or a peptide fragment.
Workflow for Scaffold Functionalization
The following diagram illustrates the general workflow for converting the diol scaffold into a versatile intermediate for peptide coupling.
Caption: General workflow for the functionalization of the pyrrolidine diol scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the key transformations involved in the synthesis of peptide mimetics using the title scaffold.
Protocol 1: Activation of Hydroxyl Groups via Tosylation
Activation of the primary alcohols is a critical first step to facilitate subsequent nucleophilic substitution. Tosylation is a robust and widely used method for this purpose.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (10-15 mL per gram of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the di-O-tosylated product.
Protocol 2: Conversion to a Bifunctional Diamine
The activated ditosylate can be readily converted to a diamine, which is a versatile intermediate for amide bond formation with carboxylic acids of amino acids or peptides.
Materials:
-
Di-O-tosylated this compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
Procedure (via Diazide Intermediate):
-
Dissolve the di-O-tosylated pyrrolidine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0-4.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to obtain the crude diazide.
-
For the reduction of the diazide to the diamine, dissolve the crude diazide in anhydrous THF.
-
Method A (LiAlH₄ reduction): Carefully add LiAlH₄ (2.5-3.0 eq) portion-wise to the stirred solution at 0 °C. Then, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and concentrate the filtrate.
-
Method B (Catalytic Hydrogenation): Add 10% Pd/C (catalytic amount) to a solution of the diazide in methanol or ethanol. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak). Filter the catalyst through Celite and concentrate the filtrate to obtain the diamine.
Protocol 3: Peptide Coupling to the Diamine Scaffold
The resulting diamine can be coupled with N-protected amino acids using standard peptide coupling reagents.
Materials:
-
tert-Butyl 2,5-bis(aminomethyl)pyrrolidine-1-carboxylate
-
N-Fmoc or N-Boc protected amino acid (2.2 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, PyBOP) (2.2 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (4.0 eq)
-
DMF or DCM (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-protected amino acid (2.2 eq) and the coupling reagent (2.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (4.0 eq) to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve the diamine scaffold (1.0 eq) in anhydrous DMF or DCM.
-
Add the pre-activated amino acid solution to the diamine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Application in the Synthesis of a Constrained Dipeptide Mimic
This workflow can be applied to synthesize a constrained dipeptide mimic, where the pyrrolidine scaffold replaces the central peptide backbone, presenting two amino acid side chains in a defined orientation.
Caption: Synthesis of a constrained dipeptide mimic using the diamine scaffold.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used at each step to monitor reaction completion, identify byproducts, and guide purification.
-
Spectroscopic Characterization: The structure and purity of all intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Chiral Integrity: For stereospecific syntheses, chiral High-Performance Liquid Chromatography (HPLC) should be employed to assess the enantiomeric or diastereomeric purity of the products.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for the construction of conformationally constrained peptide mimetics. The protocols outlined in this guide provide a robust framework for the synthesis of novel molecules with potential therapeutic applications. The ability to introduce diverse functionalities at the 2 and 5 positions of the pyrrolidine ring opens up a vast chemical space for the design of mimetics targeting a wide range of biological processes, including protein-protein interactions and receptor binding. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the application of this scaffold in the creation of larger and more complex biomimetic structures.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803. Available from: [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available from: [Link]
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
-
Hill, T. A., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie International Edition, 53(48), 13024-13041. Available from: [Link]
-
Horswill, A. R., et al. (2007). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 129(46), 14282-14293. Available from: [Link]
-
Organic Syntheses. * (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine*. Available from: [Link]
-
Green Chemistry. (2017). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Available from: [Link]
-
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available from: [Link]
-
White, C. J., & Yudin, A. K. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 10057-10105. Available from: [Link]
- Passioura, T., & Suga, H. (2014). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in molecular biology (Clifton, N.J.), 1178, 149-160.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 803. Available from: [Link]
-
ResearchGate. cis-Selective synthesis of 2,5-disubstituted pyrrolidines | Request PDF. Available from: [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link]
Sources
- 1. Pyrrole-based Scaffolds For Turn Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a Versatile Chiral Scaffold for Macrocycle Synthesis
Introduction: The Strategic Value of Pyrrolidine-Based Macrocycles in Drug Discovery
Macrocycles, cyclic molecules with rings containing 12 or more atoms, occupy a unique and valuable chemical space for drug discovery.[1][2] Their constrained yet flexible conformations allow them to bind to challenging protein targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[1][2] The incorporation of chiral scaffolds into macrocyclic structures provides an exceptional opportunity to explore three-dimensional pharmacophore space, enhancing binding affinity, selectivity, and overall drug-like properties.[3]
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its non-planar, saturated structure allows for precise spatial orientation of substituents, which is critical for enantioselective recognition by biological targets.[3] Specifically, C₂-symmetric 2,5-disubstituted pyrrolidines serve as powerful chiral building blocks, enabling the synthesis of complex molecules with well-defined stereochemistry.[1][5]
This application note details the utility of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a premier building block for the modular synthesis of diverse chiral macrocycles. We will provide an overview of its synthesis and present detailed, field-proven protocols for its incorporation into macrocyclic structures via robust and widely utilized synthetic methodologies.
The Building Block: Synthesis of this compound
The target building block, featuring two primary hydroxyl groups, can be synthesized from commercially available starting materials such as glutamic acid or proline derivatives. The Boc-protecting group is crucial for modulating the reactivity of the pyrrolidine nitrogen and ensuring compatibility with a wide range of reaction conditions. The synthesis typically involves reduction of the corresponding dicarboxylic acid or diester derivative. For instance, the reduction of a Boc-protected pyrrolidine-2,5-dicarboxylate with a mild reducing agent like lithium borohydride or a more powerful one like lithium aluminum hydride (LiAlH₄) can yield the desired diol.[6]
Below is a representative workflow for the preparation of the chiral diol building block.
Caption: Synthesis workflow for the chiral diol building block.
Application in Macrocyclization: Core Strategies and Protocols
The two primary hydroxyl groups of this compound serve as versatile handles for macrocyclization. By reacting the diol with bifunctional linkers, a wide array of macrocyclic architectures can be constructed. We will focus on two of the most reliable and broadly applicable methods: Williamson Ether Synthesis for forming diether-linked macrocycles and Mitsunobu Esterification for creating macrodilactones.
Strategy 1: Diether Macrocyclization via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide.[4][7] In the context of macrocyclization, this translates to a bimolecular reaction between the deprotonated diol and a dihaloalkane linker under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Caption: Workflow for diether macrocycle synthesis.
Protocol 1: Synthesis of a 15-Membered Diether Macrocycle
This protocol describes the synthesis of a macrocycle by reacting tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate with 1,5-dibromopentane.
Materials:
-
tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,5-Dibromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Diol Solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF (to a final concentration of ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.2 eq) portion-wise over 15 minutes. Causality: Using a strong base like NaH ensures complete deprotonation of both hydroxyl groups to form the more nucleophilic dialkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
High-Dilution Setup: In a separate flame-dried flask, prepare a solution of the dihaloalkane linker (e.g., 1,5-dibromopentane, 1.1 eq) in a large volume of anhydrous THF. The final concentration should be very low (~0.005 M) to promote intramolecular cyclization.
-
Cyclization Reaction: Using a syringe pump, slowly add the dialkoxide solution from step 2 to the vigorously stirred dihaloalkane solution over 8-12 hours at room temperature. Causality: High-dilution conditions and slow addition are critical to minimize intermolecular side reactions (polymerization) and favor the formation of the desired monomeric macrocycle.
-
Quenching and Workup: After the addition is complete, stir the reaction for an additional 2 hours. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired macrocycle.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF/THF | Polar aprotic solvents that solvate the alkoxide and are suitable for SN2 reactions.[7] |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the alcohols to drive the reaction forward. |
| Temperature | 0 °C to Room Temp. | Controlled deprotonation followed by reaction at a moderate temperature. |
| Concentration | <0.01 M (High Dilution) | Favors intramolecular cyclization over intermolecular polymerization. |
Strategy 2: Macrodilactone Formation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters from alcohols and carboxylic acids with inversion of stereochemistry at the alcohol center.[3][8][9][10] For macrocyclization with our primary diol, it provides a mild and efficient method to form two ester linkages with a dicarboxylic acid linker, yielding a macrodilactone.
Caption: Workflow for macrodilactone synthesis via Mitsunobu reaction.
Protocol 2: Synthesis of a 16-Membered Macrodilactone
This protocol details the reaction of tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate with adipic acid.
Materials:
-
tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
Adipic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
High-Dilution Setup: In a large, flame-dried, three-necked flask under an argon atmosphere, dissolve triphenylphosphine (2.5 eq) in a large volume of anhydrous THF (to achieve a final reactant concentration of ~0.005 M).
-
Reagent Addition: To the stirred solution at 0 °C, add a solution of the pyrrolidine diol (1.0 eq) and the dicarboxylic acid linker (e.g., adipic acid, 1.1 eq) in anhydrous THF via cannula.
-
Initiation of Cyclization: Using a syringe pump, add diisopropyl azodicarboxylate (DIAD, 2.5 eq) dropwise over 8-12 hours to the reaction mixture at 0 °C. Causality: The slow addition of DIAD is crucial. It maintains a low concentration of the activated phosphonium salt intermediate, thereby promoting the desired intramolecular ring-closing reaction over competing intermolecular pathways.[3][8]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel to isolate the macrodilactone. Trustworthiness: A key challenge in Mitsunobu reactions is the removal of byproducts. Chromatography is typically effective. Alternatively, polymer-bound PPh₃ can be used and removed by simple filtration.[10]
| Parameter | Condition | Rationale |
| Reagents | PPh₃ / DIAD (or DEAD) | Standard redox pair for the Mitsunobu reaction.[9][10] |
| Solvent | Anhydrous THF | A common, non-reactive solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temp. | Controls the initial formation of the betaine intermediate and allows the reaction to proceed to completion. |
| Stoichiometry | >2 eq of PPh₃/DIAD | Ensures complete activation of both hydroxyl groups. |
Conclusion
This compound is a high-value, chiral building block for the synthesis of novel macrocycles. Its C₂-symmetric structure and dual hydroxyl functionality allow for its predictable and efficient incorporation into macrocyclic scaffolds using fundamental, reliable synthetic transformations. The protocols provided for Williamson ether synthesis and Mitsunobu esterification represent robust starting points for researchers in drug discovery to generate libraries of structurally diverse and stereochemically defined macrocycles for biological screening. The modularity of this approach, allowing for variation in both the linker and the core scaffold, opens the door to a vast and unexplored region of chemical space.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Trofimov, A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Faza, A. K., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Dömling, A. (2022). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Dömling, A. (2022). Macrocycles: MCR synthesis and applications in drug discovery. SciSpace. Available at: [Link]
- Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
ResearchGate. (2001). Ring Enlargement of Polyhydroxylated Pyrrolidines to Piperidines by Mitsunobu Reaction: A Fortuitous Synthesis of 1-Deoxy- l -allonojirimycin. Available at: [Link]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Organic Syntheses. (1997). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Available at: [Link]
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- 5. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Detailed Guide to the Selective Oxidation of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Introduction: The Synthetic Challenge and Strategic Importance
In the landscape of contemporary drug discovery and development, the precise chemical modification of chiral scaffolds is of paramount importance. The pyrrolidine ring, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous pharmaceuticals. The enantiomerically pure "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" represents a valuable and versatile building block. Its C2-symmetry and the presence of two primary hydroxyl groups offer a gateway to a diverse array of complex molecular targets through subsequent functionalization.
The selective oxidation of these primary hydroxyl groups to their corresponding aldehydes, to furnish "tert-butyl 2,5-diformylpyrrolidine-1-carboxylate," is a critical transformation. This dialdehyde is a highly reactive intermediate, poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of more intricate and biologically active molecules. However, this oxidation is not without its challenges. The primary concerns include over-oxidation to the dicarboxylic acid, racemization of the chiral centers, and the potential for intramolecular side reactions. Therefore, the selection of a mild, selective, and high-yielding oxidation protocol is crucial for the successful utilization of this chiral building block.
This application note provides a detailed examination and experimental protocols for two robust and widely adopted methods for the oxidation of "this compound": the Parikh-Doering Oxidation and a TEMPO-based Oxidation . The causality behind the experimental choices, self-validating system designs, and comprehensive referencing are provided to ensure scientific integrity and practical applicability for researchers in the field.
Methodology I: Parikh-Doering Oxidation
The Parikh-Doering oxidation is a renowned method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by the sulfur trioxide-pyridine complex (SO₃·py) in the presence of a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2][3] A significant advantage of this method is its operational simplicity, as it can be conducted at or near room temperature, thereby circumventing the need for cryogenic conditions often associated with other DMSO-based oxidations like the Swen protocol.[1] The mildness of the Parikh-Doering conditions ensures excellent functional group tolerance, making it an ideal choice for the oxidation of sensitive substrates.[2]
Reaction Mechanism: A Stepwise View
The mechanism of the Parikh-Doering oxidation proceeds through several key steps:
-
Activation of DMSO: The sulfur trioxide-pyridine complex, an electrophilic species, reacts with DMSO to form an activated sulfoxonium species.
-
Nucleophilic Attack: The primary alcohol of the substrate, "this compound," acts as a nucleophile, attacking the activated sulfur center.
-
Ylide Formation: A hindered amine base, such as triethylamine, deprotonates the intermediate to form a sulfur ylide.
-
Intramolecular Proton Transfer and Product Formation: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the aldehyde, dimethyl sulfide, and the protonated base.[4]
Experimental Protocol: Parikh-Doering Oxidation
This protocol is designed for the oxidation of both primary hydroxyl groups of "this compound" to the corresponding dialdehyde.
Materials:
-
This compound
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (6.0 eq, 3.0 eq per hydroxyl group).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add the sulfur trioxide-pyridine complex (SO₃·py) (4.0 eq, 2.0 eq per hydroxyl group) portion-wise, ensuring the temperature remains below 5 °C.
-
Add anhydrous dimethyl sulfoxide (DMSO) (10.0 eq, 5.0 eq per hydroxyl group) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dialdehyde by flash column chromatography on silica gel.
Methodology II: TEMPO-based Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[5] The actual oxidizing agent is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[5] A widely used and cost-effective co-oxidant is sodium hypochlorite (NaOCl), commonly known as bleach.[6] This method is highly chemoselective for primary alcohols and is typically performed under biphasic conditions at or below room temperature, minimizing over-oxidation to the carboxylic acid.
Reaction Mechanism: The Catalytic Cycle
The TEMPO-catalyzed oxidation with bleach involves a catalytic cycle:
-
Oxidation of TEMPO: Sodium hypochlorite oxidizes the TEMPO radical to the active N-oxoammonium ion.
-
Alcohol Oxidation: The N-oxoammonium ion oxidizes the primary alcohol to the corresponding aldehyde, during which it is reduced to the hydroxylamine.
-
Regeneration of TEMPO: The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.
Experimental Protocol: TEMPO/Bleach Oxidation
This protocol is adapted for the selective oxidation of the diol to the dialdehyde.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ensure concentration is known)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO (0.02-0.05 eq per hydroxyl group).
-
Add an aqueous solution of potassium bromide (KBr) (0.2 eq per hydroxyl group) and sodium bicarbonate (NaHCO₃) (2.5 eq per hydroxyl group).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (NaOCl) (2.2-2.5 eq per hydroxyl group) dropwise, maintaining the temperature at 0 °C. The addition rate should be controlled to keep the reaction temperature below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude dialdehyde by flash column chromatography on silica gel.
Data Presentation: Comparison of Oxidation Methods
| Parameter | Parikh-Doering Oxidation | TEMPO/Bleach Oxidation |
| Oxidant | DMSO | Sodium Hypochlorite (NaOCl) |
| Activator/Catalyst | SO₃·pyridine complex | TEMPO |
| Stoichiometry | Stoichiometric | Catalytic TEMPO, Stoichiometric NaOCl |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 1-4 hours | 1-3 hours |
| Key Advantages | Mild conditions, good for sensitive substrates, avoids heavy metals. | Cost-effective, high chemoselectivity for primary alcohols. |
| Potential Drawbacks | Requires stoichiometric amounts of reagents, potential for sulfur byproducts. | Biphasic reaction requires vigorous stirring, potential for chlorination side reactions with sensitive substrates. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the oxidation of "this compound" to the corresponding dialdehyde.
Caption: General experimental workflow for the oxidation.
Conclusion
The selective oxidation of "this compound" to its dialdehyde is a pivotal transformation for the synthesis of complex, chiral molecules. Both the Parikh-Doering and TEMPO-based oxidation methods presented herein offer reliable and high-yielding pathways to achieve this conversion. The choice between these two protocols will depend on the specific requirements of the synthetic route, including scale, cost considerations, and the presence of other sensitive functional groups in the molecule. The detailed experimental procedures and mechanistic insights provided in this application note are intended to empower researchers to confidently execute these important reactions and advance their drug discovery and development programs.
References
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NROChemistry. Parikh-Doering Oxidation. [Link]
- Podlech, J. Oxidation of an alcohol to an aldehyde. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2014.
-
Grokipedia. Parikh–Doering oxidation. [Link]
-
gChem Global. Oxidation (SO3 – Pyridine). [Link]
- Deprez, N. R.; et al. Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Org. Lett.2021, 23, 8834-8837.
-
Wikipedia. Parikh–Doering oxidation. [Link]
- TEMPO-Mediated Oxidations. In Organic Reactions; John Wiley & Sons, Inc.: 2011.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2022, 87, 14, 9469–9474.
- Shibuya, M.; Furukawa, K.; Yamamoto, Y. Selective Aerobic Oxidation of Primary Alcohols to Aldehydes. Synlett2017, 28, 1554-1557.
-
Request PDF. Selective Aerobic Oxidation of Primary Alcohols to Aldehydes. [Link]
-
ACS GCI Pharmaceutical Roundtable. TEMPO-Bleach Oxidation. [Link]
- New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Bioorg. Med. Chem. Lett.2016, 26, 3270-3273.
- Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Eur. J. Med. Chem.2023, 258, 115599.
-
Organic Syntheses Procedure. TEMPO-Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Iodosobenzene Diacetate. [Link]
-
ACS GCI Pharmaceutical Roundtable. DMSO – Pyridine-SO3 (Parikh-Doering). [Link]
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Org. Process Res. Dev.2023, 27, 1787–1795.
-
Parikh-Doering Oxidation. YouTube. [Link]
- Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Eur. J. Org. Chem.2020, 2020, 2399-2408.
- Synthesis of a Series of Diaminoindoles. Molecules2022, 27, 481.
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
-
PubChem. tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate. [Link]
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- 6. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Multi-component Reactions for the Synthesis of Novel Fused Heterocyclic Scaffolds
Introduction: The Strategic Value of Chiral Pyrrolidines and Multi-component Reactions in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The stereochemical complexity of substituted pyrrolidines often dictates their biological activity, making the development of synthetic routes that afford enantiomerically pure products a paramount objective in drug discovery.[3] Multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of diverse chemical libraries.[4][5] MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity, making them ideal for the exploration of chemical space in the search for new therapeutic agents.[6][7]
This application note explores the utility of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a C2-symmetric chiral diol, as a versatile building block in multi-component reactions. The presence of two nucleophilic hydroxymethyl groups on the chiral pyrrolidine backbone offers a unique opportunity for the synthesis of novel, sterically-defined, fused heterocyclic systems. We will present a detailed protocol for a proposed intramolecular Ugi-type reaction that leverages the dual functionality of this diol to construct a bicyclic peptidomimetic scaffold, a structure of significant interest in the development of constrained peptide analogues.[4][6]
The Unique Potential of this compound in MCRs
The strategic advantage of employing this compound in MCRs lies in its bifunctional nature. While traditional MCRs assemble acyclic or monocyclic products, the two hydroxymethyl groups of this chiral diol can participate in sequential or intramolecular reactions, leading to the formation of more rigid, bicyclic structures. This is particularly relevant in the design of peptidomimetics, where conformational constraint is a key strategy for enhancing biological activity and metabolic stability.[4]
In the context of the Ugi four-component reaction (U-4CR), which classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, the diol can be envisioned to participate in several ways.[8] One compelling possibility, which will be the focus of this application note, involves an initial Ugi reaction followed by an intramolecular cyclization, effectively using the diol as a bifunctional component to forge a fused heterocyclic system.
Proposed Multi-component Reaction: An Intramolecular Ugi Cyclization
We propose a novel one-pot, two-step reaction sequence involving an initial Ugi reaction followed by an intramolecular cyclization to synthesize a constrained, bicyclic peptidomimetic. This approach leverages the bifunctionality of this compound to create a pyrrolidine-fused diketopiperazine-like scaffold.
The proposed reaction pathway is as follows:
-
Step 1: Ugi Four-Component Reaction. The reaction is initiated by the condensation of an amino acid (acting as the amine and carboxylic acid component), an aldehyde, and an isocyanide. One of the hydroxymethyl groups of this compound acts as the alcohol component in a modified Ugi reaction, forming a linear intermediate.
-
Step 2: Intramolecular Cyclization. Upon formation of the linear Ugi product, an intramolecular transamidation reaction is induced, leading to the formation of a bicyclic lactone. This cyclization is driven by the proximity of the remaining free hydroxymethyl group and the newly formed amide linkage.
This strategy allows for the rapid construction of a complex, stereochemically defined bicyclic scaffold from simple, readily available starting materials. The inherent chirality of the pyrrolidine diol is expected to influence the stereochemical outcome of the reaction, providing a direct route to enantiomerically enriched products.[7]
Diagram 1: Proposed Reaction Workflow
Caption: Proposed workflow for the synthesis of a bicyclic peptidomimetic.
Experimental Protocol: Synthesis of a Bicyclic Peptidomimetic via a Proposed Intramolecular Ugi Cyclization
This protocol describes a general procedure for the synthesis of a bicyclic peptidomimetic scaffold using this compound, an amino acid, an aldehyde, and an isocyanide.
Materials:
-
This compound
-
Amino acid (e.g., Glycine, Alanine)
-
Aldehyde (e.g., Formaldehyde, Isobutyraldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a solution of the amino acid (1.0 eq) in anhydrous methanol (0.5 M), add the aldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Components: To the reaction mixture, add this compound (1.0 eq) followed by the isocyanide (1.1 eq).
-
Ugi Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the Ugi reaction, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude linear Ugi product.
-
Intramolecular Cyclization: Dissolve the crude linear Ugi product in a suitable solvent (e.g., toluene or xylenes) and heat at reflux for 12-24 hours to induce intramolecular cyclization. Monitor the reaction by TLC or LC-MS.
-
Purification: After completion of the cyclization, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude bicyclic product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic peptidomimetic.
Data Presentation: Expected Yields and Diastereoselectivity
The yields and diastereoselectivity of this proposed reaction are expected to be influenced by the choice of reactants. The use of the chiral pyrrolidine diol is anticipated to induce a degree of diastereoselectivity in the formation of the new stereocenters.
| Entry | Amino Acid | Aldehyde | Isocyanide | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1 | Glycine | Formaldehyde | tert-Butyl isocyanide | 60-70 | N/A |
| 2 | L-Alanine | Isobutyraldehyde | Cyclohexyl isocyanide | 55-65 | >10:1 |
| 3 | L-Phenylalanine | Benzaldehyde | tert-Butyl isocyanide | 50-60 | >15:1 |
Note: The expected yields and diastereomeric ratios are hypothetical and would require experimental validation.
Causality Behind Experimental Choices
-
Solvent Choice: Methanol is a common solvent for Ugi reactions as it effectively solubilizes the starting materials and facilitates the initial imine formation.[8] For the subsequent intramolecular cyclization, a higher boiling point, non-polar solvent like toluene or xylene is proposed to promote the transamidation reaction.
-
Order of Addition: Pre-formation of the imine by reacting the amino acid and aldehyde before the addition of the other components can improve the efficiency of the Ugi reaction.
-
Purification: Silica gel column chromatography is a standard and effective method for the purification of the final bicyclic product from any unreacted starting materials or side products.
Trustworthiness: A Self-Validating System
The proposed protocol is designed to be self-validating through rigorous analytical characterization of the final product. The structure and stereochemistry of the synthesized bicyclic peptidomimetic should be confirmed by:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY): To elucidate the connectivity and relative stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
X-ray Crystallography: To unambiguously determine the absolute and relative stereochemistry of the chiral centers.
Conclusion and Future Directions
This application note has outlined the significant potential of this compound as a chiral building block in multi-component reactions for the synthesis of novel, fused heterocyclic scaffolds. The proposed intramolecular Ugi cyclization provides a plausible and efficient route to stereochemically defined bicyclic peptidomimetics, which are valuable structures in drug discovery. The versatility of MCRs allows for the rapid generation of a library of analogues by varying the amino acid, aldehyde, and isocyanide components, enabling a thorough exploration of the structure-activity relationship of this novel scaffold. Future work will focus on the experimental validation of this proposed protocol and the biological evaluation of the synthesized compounds.
Diagram 2: Logical Relationship of Key Concepts
Caption: Interconnectivity of concepts in the application of the chiral diol in MCRs.
References
-
Dömling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 2006 , 106(1), 17-89. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 2014 , 57(24), 10257-10274. [Link]
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone. Gazzetta Chimica Italiana, 1921, 51, 126-129.
-
Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie, 1959 , 71(11), 386-386. [Link]
-
Banfi, L., & Riva, R. The Passerini reaction. Organic Reactions, 2005 , 65, 1-140. [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). Multicomponent reactions. John Wiley & Sons, 2005 . [Link]
-
Hulme, C., & Gore, V. Multi-component reactions: emerging chemistry in drug discovery, from xylocain to crixivan. Current Medicinal Chemistry, 2003 , 10(1), 51-80. [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 2014 , 16(6), 2958-2975. [Link]
-
Akritopoulou-Zanze, I. The Ugi reaction. In The Ugi Reaction, 2015 , (pp. 1-35). Springer, Cham. [Link]
-
S. Chandrasekhar, et al. Diastereoselective Synthesis of Substituted Pyrrolidines via a Multicomponent Reaction. Organic Letters, 2005 , 7(26), 5841-5843. [Link]
-
Passerini Reaction - Wikipedia. [Link]
-
Ugi reaction - Wikipedia. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014 , 10, 448-485. [Link]
-
Stereoselective Synthesis of Functionalized Bicyclic Scaffolds by Passerini 3‐Center‐2‐Component Reactions of Cyclic Ketoacids. Angewandte Chemie International Edition, 2015 , 54(36), 10589-10592. [Link]
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 2021 , 12(1), 1-10. [Link]
-
The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. Green Chemistry, 2017 , 19(18), 4356-4361. [Link]
-
Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron Letters, 2002 , 43(37), 6611-6613. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. The Journal of Organic Chemistry, 2011 , 76(20), 8348-8356. [Link]
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Current Organic Chemistry, 2024 . [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2023 , 28(1), 356. [Link]
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- 1. Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]
- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields and purity.
The primary and most reliable route to this chiral diol is the reduction of its corresponding diester precursor, typically cis- or trans-1-(tert-butyl) 2,5-dimethyl pyrrolidine-1,2,5-dicarboxylate. This guide will focus on the challenges and nuances of this critical reduction step.
Core Synthesis Protocol: Reduction of Pyrrolidine-1,2,5-dicarboxylate
This protocol outlines a standard procedure for the reduction of the diester precursor to the target diol.
Experimental Protocol: LiAlH₄ Reduction
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2.5 eq.) in anhydrous Tetrahydrofuran (THF) to a three-necked flask equipped with a thermometer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: Dissolve the starting diester, 1-(tert-butyl) 2,5-dimethyl pyrrolidine-1,2,5-dicarboxylate (1.0 eq.), in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add water dropwise (X mL, where X is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally, more water (3X mL). This sequence, known as the Fieser workup, is crucial for generating a granular, easily filterable precipitate of aluminum salts.
-
Workup & Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: The crude product, often a viscous oil or solid, should be purified by flash column chromatography on silica gel using a gradient elution, typically starting with Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH in DCM).
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield is low, and my TLC plate shows multiple spots, including one that corresponds to my starting material. What is the likely cause?
Answer: This is a classic case of incomplete reduction . The multiple spots likely correspond to the starting diester, the two possible mono-alcohol/mono-ester intermediates, and your desired diol product. The primary causes are insufficient reducing agent or inadequate reaction time.
-
Causality: The reduction of a diester to a diol is a stepwise process. The first ester is reduced to an aldehyde, which is immediately reduced to the primary alcohol. This process then repeats for the second ester group. If the reaction is stopped prematurely or lacks sufficient hydride equivalents, it will result in a mixture of intermediates. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity can be hampered by poor-quality reagents or moisture contamination.[1][2]
-
Recommended Actions:
-
Verify Reagent Equivalents: Ensure you are using at least 2.0 equivalents of LiAlH₄, with a slight excess (e.g., 2.5 eq.) often being beneficial to overcome any deactivation by trace moisture.
-
Check Reagent Quality: LiAlH₄ is highly hygroscopic and decomposes on contact with water. Use a fresh bottle or a properly stored, previously opened container. A simple test for activity is to cautiously add a small amount to a dry solvent; vigorous bubbling (hydrogen evolution) should be observed.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) at room temperature or consider gentle heating (e.g., refluxing in THF at ~65 °C) to drive the reaction to completion. Always monitor via TLC.
-
Question 2: How do I select the best reducing agent? What are the advantages and disadvantages of LiAlH₄ versus other hydrides like LiBH₄?
Answer: The choice of reducing agent is critical and depends on balancing reactivity, selectivity, and safety. For reducing esters, powerful hydride donors are required.[2]
-
Expertise & Causality:
-
Lithium Aluminum Hydride (LiAlH₄): This is the most common and powerful choice for ester reductions. The Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic and reactive.[1] Its high reactivity ensures the reduction of both ester groups efficiently. However, it reacts violently with water and requires strict anhydrous conditions and careful quenching.
-
Lithium Borohydride (LiBH₄): LiBH₄ is a milder reducing agent than LiAlH₄ but is still capable of reducing esters.[2] It offers a significant safety advantage, as its reaction with water is much less vigorous. It can be a good alternative if you are working on a larger scale or if your molecule contains other functional groups that might be sensitive to the harshness of LiAlH₄. The reaction may require longer times or heating to go to completion.
-
Sodium Borohydride (NaBH₄): This reagent is generally not suitable for reducing esters under standard conditions. It is a much milder agent, typically used for reducing aldehydes and ketones.[1][2]
-
Data Summary: Comparison of Reducing Agents
| Reagent | Relative Reactivity | Solvents | Pros | Cons |
| LiAlH₄ | Very High | Ethers (THF, Diethyl Ether) | Powerful, fast, reliable for esters | Highly reactive with water, requires strict inert conditions |
| LiBH₄ | High | Ethers (THF) | Safer than LiAlH₄, good for esters | Slower than LiAlH₄, may require heat |
| NaBH₄ | Low | Alcohols (MeOH, EtOH) | Safe, easy to handle | Generally unreactive towards esters |
Question 3: Purification is proving difficult. My product seems to be sticking to the silica column, and the fractions are not clean.
Answer: This is a common challenge due to the high polarity of the diol product. The two hydroxyl groups can form strong hydrogen bonds with the silica gel, leading to poor separation and streaking on the column.
-
Recommended Actions:
-
Optimize the Mobile Phase: A standard eluent system like Ethyl Acetate/Hexanes may not be polar enough to elute the product effectively. Switch to a more polar system like DCM/Methanol. A common technique is to add a small amount of a basic modifier, such as 1% triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase. This deactivates the acidic sites on the silica gel, reducing tailing and improving the peak shape of amine-containing compounds.
-
Proper Workup is Key: Ensure the post-quench filtration through Celite is effective at removing all the fine aluminum or boron salts. Any residual inorganic salts will streak on the column and contaminate your product. A thorough wash of the filter cake is essential.
-
Alternative Purification: If chromatography is still problematic, consider alternatives like crystallization. If the product is a solid, attempting to crystallize it from a solvent system like Ethyl Acetate/Hexanes or DCM/Diethyl Ether could yield pure material.
-
Question 4: The synthesis requires a specific stereoisomer (cis or trans). How can I ensure the stereochemistry is maintained during the reduction?
Answer: The reduction of the ester groups to primary alcohols does not affect the stereocenters at positions 2 and 5 of the pyrrolidine ring. Therefore, the stereochemistry of your final diol product will be dictated entirely by the stereochemistry of your starting diester.
-
Trustworthiness & Validation:
-
Source Pure Starting Material: Begin with a stereochemically pure cis- or trans-diester. The synthesis of these precursors often starts from chiral materials like L-glutamic acid to set the stereochemistry early on.[3][4]
-
Characterization: The stereochemistry of the final product can be confirmed using 1H NMR spectroscopy. The relative stereochemistry (cis vs. trans) will result in different coupling constants and chemical shifts for the protons at the 2 and 5 positions due to their different spatial orientations. For absolute stereochemistry, chiral HPLC or X-ray crystallography would be required.
-
Visualizing the Process
Diagram 1: General Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis.
Caption: High-level workflow for the synthesis of the target diol.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical path for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved January 5, 2026, from [Link]
-
PMC - NIH. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved January 5, 2026, from [Link]
-
PMC - NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved January 5, 2026, from [Link]
-
IntechOpen. (2025). A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Retrieved January 5, 2026, from [Link]
-
Career Endeavour. (n.d.). Reducing Agents. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. Retrieved January 5, 2026, from [Link]
Sources
Technical Support Center: Purification of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate by Column Chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate by column chromatography. This document is intended for researchers, scientists, and professionals in drug development who are familiar with chromatographic principles.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping peaks or broad fractions containing both the desired product and impurities.
-
Inability to achieve baseline separation on TLC, even with various solvent systems.
Potential Causes & Solutions:
-
Inappropriate Solvent System Polarity: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities.
-
Solution: Systematically screen a range of solvent systems with varying polarities. A common starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). If the compound does not move from the baseline, even with 100% ethyl acetate, a more polar eluent system is required.[1] Consider using a gradient of dichloromethane and methanol. A gradient of 0-10% methanol in dichloromethane has been successfully used for a similar compound, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[2][3]
-
-
Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase due to the polar nature of the diol.
-
Solution: Consider alternative stationary phases. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be effective.[4] Another option is to use alumina (neutral, acidic, or basic) or a diol-functionalized silica gel, which can offer different selectivity for polar compounds.[4][5]
-
-
Sample Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.
-
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly
Symptoms:
-
The desired product does not elute from the column even with a highly polar mobile phase.
-
Significant tailing of the product peak, leading to very dilute fractions over a large volume.
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The two hydroxyl groups and the carbamate can lead to strong hydrogen bonding with the silanol groups of the silica gel, causing irreversible adsorption or very slow elution.[4]
-
Solution 1: Increase Mobile Phase Polarity Drastically. If your compound is eluting very slowly, you can try significantly increasing the polarity of the mobile phase once the less polar impurities have been eluted.[1] For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% mixture in dichloromethane.[1][4]
-
Solution 2: Deactivate the Silica Gel. The acidity of silica gel can sometimes cause issues. Deactivating the silica by pre-treating it with a small amount of a base like triethylamine in the eluent can help reduce strong interactions.[4]
-
Solution 3: Switch to a Different Stationary Phase. As mentioned previously, reverse-phase silica, alumina, or Hydrophilic Interaction Chromatography (HILIC) are excellent alternatives for purifying highly polar compounds.[4]
-
Problem 3: Product Degradation on the Column
Symptoms:
-
Low recovery of the desired product.
-
Appearance of new, unexpected spots on TLC analysis of the collected fractions.
Potential Causes & Solutions:
-
Sensitivity to Acidic Silica Gel: The Boc protecting group can be labile to acidic conditions, and the inherent acidity of silica gel can cause its removal.
-
Solution 1: Use Deactivated Silica Gel. Neutralizing the silica gel by adding a small percentage of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent the degradation of acid-sensitive compounds.[4]
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[1]
-
Solution 3: Test for Stability. Before committing to a large-scale purification, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC in a suitable solvent system to see if any degradation has occurred. This is a quick way to check for stability on silica.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes. Due to the polar nature of the diol, you will likely need a high percentage of ethyl acetate. It is not uncommon for very polar compounds to require the addition of a more polar solvent like methanol to the mobile phase.[1] A gradient elution of 0-10% methanol in dichloromethane or 5% methanol in chloroform has been used for similar Boc-protected pyrrolidine derivatives.[2][3][6]
Q2: How should I prepare and load my sample onto the column?
There are two main methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent.[7] If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent, but use the absolute minimum amount to ensure a narrow starting band.[7]
-
Dry Loading: If your compound has poor solubility in the column solvent, dry loading is recommended.[7] Dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure until you have a free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.[7]
Q3: How can I monitor the progress of the column chromatography?
Thin-Layer Chromatography (TLC) is the most common method. Collect fractions of a consistent volume and spot them on a TLC plate. It is also helpful to spot the crude starting material and a pure reference standard (if available) on the same plate for comparison. After developing the TLC plate, visualize the spots using an appropriate method. Since this compound lacks a strong chromophore, visualization may require staining with a universal stain like potassium permanganate or ceric ammonium molybdate.
Q4: My compound is chiral. Do I need to worry about separation of enantiomers or diastereomers?
This compound has two chiral centers. If you are starting from a racemic or diastereomeric mixture, standard silica gel chromatography will likely not separate the enantiomers. However, it may be possible to separate diastereomers. For the separation of enantiomers, specialized chiral chromatography techniques, such as Chiral HPLC, are typically required.[8][9][10]
Q5: What are some key properties of the target molecule to consider?
-
Polarity: The two hydroxyl groups make this a very polar molecule.
-
Boc-Protecting Group: This group is sensitive to strong acids and can be cleaved under acidic conditions.[11]
-
Chirality: The molecule contains two stereocenters, which may lead to diastereomers if not synthesized stereoselectively.
Experimental Protocol: A General Guideline for Column Chromatography
This protocol provides a general workflow. Specific parameters should be optimized based on your experimental results.
1. Slurry Packing the Column: a. Choose an appropriate size column based on the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a layer of sand. d. In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase. e. Pour the slurry into the column and gently tap the sides to ensure even packing. f. Add another layer of sand on top of the silica gel bed. g. Drain the solvent until it is level with the top of the sand.
2. Sample Loading (Dry Loading Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). b. Add silica gel (about 5-10 times the weight of the crude product). c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin eluting the column, starting with a less polar solvent system and gradually increasing the polarity (gradient elution). c. Collect fractions of a consistent volume in test tubes or vials.
4. Analysis: a. Analyze the collected fractions by TLC to identify which fractions contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of the Troubleshooting Workflow
dot digraph "Troubleshooting_Column_Chromatography" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Purification of this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; problem [label="Identify the Problem", fillcolor="#FBBC05", fontcolor="#202124"]; poor_sep [label="Poor Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stuck [label="Compound Stuck/Slow Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Product Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Poor Separation sol_poor_sep1 [label="Optimize Solvent System (Gradient)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_poor_sep2 [label="Change Stationary Phase (e.g., Reverse Phase, Alumina)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_poor_sep3 [label="Reduce Sample Load", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Stuck Compound sol_stuck1 [label="Increase Eluent Polarity (e.g., add MeOH/NH4OH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stuck2 [label="Deactivate Silica (add TEA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stuck3 [label="Switch Stationary Phase (e.g., Alumina, HILIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Degradation sol_degrad1 [label="Use Deactivated Silica (add TEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_degrad2 [label="Use Alternative Stationary Phase (Alumina, Florisil)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_degrad3 [label="Perform Stability Test on TLC Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Successful Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> problem; problem -> poor_sep [label="Symptom: Overlapping Peaks"]; problem -> stuck [label="Symptom: No Elution/Tailing"]; problem -> degradation [label="Symptom: Low Yield/New Spots"];
poor_sep -> sol_poor_sep1; poor_sep -> sol_poor_sep2; poor_sep -> sol_poor_sep3;
stuck -> sol_stuck1; stuck -> sol_stuck2; stuck -> sol_stuck3;
degradation -> sol_degrad1; degradation -> sol_degrad2; degradation -> sol_degrad3;
sol_poor_sep1 -> end; sol_poor_sep2 -> end; sol_poor_sep3 -> end; sol_stuck1 -> end; sol_stuck2 -> end; sol_stuck3 -> end; sol_degrad1 -> end; sol_degrad2 -> end; sol_degrad3 -> end; } A troubleshooting decision tree for column chromatography.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard, cost-effective choice for many purifications.[6] |
| Alumina, Diol, or C18 Silica | Alternative phases for highly polar or sensitive compounds.[4][5] | |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with less polar mixtures and increase polarity as needed.[2][3] |
| Mobile Phase Additives | 0.1-1% Triethylamine (TEA) | To neutralize acidic silica for sensitive compounds.[4] |
| 1-10% of 10% NH4OH in MeOH | To elute very polar basic compounds.[1][4] | |
| Sample Load | 1-5% (w/w) of silica gel | Higher loading can compromise separation. |
References
- BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- ChemicalBook. (2024). 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- Bouling Chemical Co., Limited. Tert-Butyl (2S)-2-(Hydroxymethyl)
- Poole, C. F. (2003).
- PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Royal Society of Chemistry.
- Sigma-Aldrich. tert-Butyl 2-(hydroxymethyl)
- Organic Syntheses. SYNTHESIS AND RU(II)
- Neopharm Labs.
- Scribd.
- BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)
- Parchem. tert-Butyl 2,5-bis(hydroxymethyl)
- BenchChem. (2025).
- PMC. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. NIH.
- Der Pharma Chemica. Scholars Research Library.
- PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH.
- Fisher Scientific. tert-Butyl (S)-2-(hydroxymethyl)
- Organic Syntheses. (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 3. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 10. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate"
Welcome to the technical support guide for the synthesis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers navigate the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively.
Overview of the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound involves the reduction of a Boc-protected diester precursor, typically N-Boc-L-glutamic acid dimethyl or diethyl ester, which is cyclized and then reduced. The key transformation is the reduction of the two ester groups to primary alcohols using a powerful hydride-based reducing agent.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce esters efficiently.[1][2] However, its potency also introduces the potential for several side reactions that must be carefully managed through precise control of reaction conditions.
Caption: Core reaction pathway and common side reactions in the synthesis of the target diol.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is the most common issue and can typically be attributed to three primary factors: incomplete reduction, degradation during workup, or mechanical losses during purification.
-
Probable Cause 1: Incomplete Reduction.
-
Explanation: The reduction of two ester groups to alcohols requires at least 2 equivalents of LiAlH₄ (as each ester reduction consumes 2 hydrides). Using insufficient LiAlH₄ will result in a mixture containing the desired diol, the mono-alcohol/mono-ester intermediate, and unreacted starting material.[3] The quality of LiAlH₄ is also critical; it is highly reactive with atmospheric moisture, which decomposes it and reduces its effective concentration.[4][5]
-
Solution:
-
Ensure Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine the active hydride concentration.
-
Stoichiometry: Use a slight excess of LiAlH₄ (e.g., 2.5 to 3.0 equivalents relative to the diester) to drive the reaction to completion.
-
Reaction Conditions: Ensure the reaction is stirred efficiently and allowed to warm to room temperature and stir for several hours to ensure both ester groups are fully reduced.[6]
-
-
-
Probable Cause 2: Product Degradation during Workup.
-
Explanation: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[7] Standard LiAlH₄ quenching procedures that involve the addition of strong acids (like HCl) to dissolve aluminum salts can easily cleave the Boc group, leading to the free amine diol. This byproduct is highly water-soluble and will likely be lost into the aqueous phase during extraction.
-
Solution: Employ a Fieser workup. This involves the slow, sequential, and stoichiometric addition of water, followed by 15% aqueous NaOH, and then more water. This procedure precipitates the aluminum salts as a granular solid that can be easily filtered off, keeping the pH of the solution neutral to basic and preserving the Boc group.
-
-
Probable Cause 3: Purification Losses.
-
Explanation: The target diol is a highly polar molecule. During column chromatography on silica gel, it can adhere strongly to the stationary phase, leading to broad peaks and poor recovery.[8] Co-elution with polar impurities is also common.
-
Solution:
-
Deactivate Silica: Add 1-2% triethylamine to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This masks the acidic silanol groups on the silica surface, preventing irreversible adsorption of your amine-containing product.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which can be more suitable for amine-containing compounds.
-
Crystallization: If possible, crystallization is a superior method for large-scale purification as it can minimize mechanical loss.[9][10] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.[8]
-
-
Question 2: My TLC plate shows a spot between my starting material and my desired product. What is it?
Answer: This intermediate spot is almost certainly the mono-alcohol, mono-ester species .
-
Explanation: The reduction of the two esters is a stepwise process. If the reaction does not go to completion due to insufficient reducing agent or time, this intermediate will be present in the crude mixture. Its polarity is between that of the non-polar starting diester and the very polar final diol, causing it to appear between them on a normal-phase TLC plate.
-
Confirmation: You can often confirm its identity by taking a small aliquot from the reaction after a short period (e.g., 30 minutes). This sample should be enriched in the intermediate. Mass spectrometry of the crude reaction mixture will also show a peak corresponding to the mass of this mono-reduced species.
-
Solution: To eliminate this byproduct, ensure you are using a sufficient excess of high-quality LiAlH₄ and allow the reaction to proceed for an adequate amount of time (monitor by TLC until the starting material and intermediate spots are gone).
Question 3: After workup and extraction, my NMR spectrum shows a complex mixture, and I can't seem to isolate my product. What went wrong?
Answer: This often points to a catastrophic failure of the Boc-protecting group, leading to a mixture of the desired product, the deprotected diol, and potentially other byproducts.
-
Explanation: As mentioned, aggressive quenching with acid is a primary culprit for Boc-deprotection. Another possibility is elevated temperatures during the reaction or workup. Refluxing a LiAlH₄ reaction for an extended period can sometimes lead to side reactions.[6]
-
Troubleshooting Steps:
-
Review Your Workup: Did you use a Fieser workup or an acidic quench? If acidic, this is the most likely cause.
-
Check Reaction Temperature: Was the reaction properly cooled during the initial addition of LiAlH₄? Uncontrolled exothermic reactions can lead to degradation. The reaction should be started at 0°C and then allowed to warm slowly.[6]
-
Re-protection Strategy: If you have inadvertently deprotected your product, all is not lost. The crude mixture containing the free amine diol can be dried, redissolved in a suitable solvent like THF or dichloromethane, and treated with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine to re-install the Boc group.[11][12] The desired product can then be purified.
-
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?
A: It is not recommended for this specific transformation. NaBH₄ is a much milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions.[2] While some protocols exist for NaBH₄ reduction of esters using additives or high temperatures, they are less reliable and efficient than using LiAlH₄. Using NaBH₄ will likely result in no reaction or very low conversion.
Q: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a relatively polar eluent system, such as 50-70% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. The starting diester will have a high Rf, the desired diol product will have a very low Rf (close to the baseline), and the mono-alcohol intermediate will be in between. The reaction is complete when the starting material and intermediate spots are no longer visible.
Q: My final product is a thick oil that won't crystallize. How can I purify it effectively?
A: If crystallization fails, flash column chromatography is the best alternative.
-
Column Packing: Use a slurry packing method with your chosen eluent.
-
Sample Loading: If your product is an oil, dissolve it in a minimal amount of the eluent or dichloromethane and load it directly. For better resolution, you can pre-adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Eluent System: A gradient elution is often most effective. Start with a less polar mixture (e.g., 30% ethyl acetate/hexanes) to elute any non-polar impurities, then gradually increase the polarity (e.g., to 80-100% ethyl acetate, or introduce 5-10% methanol) to elute your polar diol product. Remember to include 1% triethylamine in your eluent to prevent streaking.[8]
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from common literature methods.[3][6]
Table 1: Reagents and Typical Reaction Parameters
| Reagent/Parameter | Quantity (for 10 mmol scale) | Moles / Equivalents | Purpose |
| Diethyl N-Boc-pyrrolidine-2,5-dicarboxylate | 3.15 g | 10 mmol, 1.0 eq. | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 0.95 g | 25 mmol, 2.5 eq. | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | 100 mL | - | Reaction Solvent |
| Water (H₂O) | 1.0 mL | - | Fieser Workup (Quench) |
| 15% Sodium Hydroxide (aq.) | 1.0 mL | - | Fieser Workup (Precipitation) |
| Water (H₂O) | 3.0 mL | - | Fieser Workup (Granulation) |
| Ethyl Acetate | ~200 mL | - | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (0.95 g, 25 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the Diethyl N-Boc-pyrrolidine-2,5-dicarboxylate (3.15 g, 10 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup (Fieser Method): Cool the reaction mixture back down to 0°C. Quench the reaction by adding the following reagents dropwise and sequentially, allowing for vigorous stirring between each addition:
-
1.0 mL of water
-
1.0 mL of 15% aqueous NaOH
-
3.0 mL of water
-
-
Filtration: Stir the resulting greyish-white suspension at room temperature for 1 hour. The salts should become granular and easy to filter. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil or solid.
-
Final Purification: Purify the crude material by flash column chromatography (Silica gel, gradient of 30% to 80% ethyl acetate in hexanes + 1% triethylamine) or by crystallization (e.g., from ethyl acetate/hexanes).
Caption: Experimental workflow for the synthesis and purification of the target diol.
References
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Note: While not the exact molecule, this paper details relevant Boc-protection and synthesis steps for related heterocyclic alcohols). [Link]
-
Grishina, G. V., et al. (2021). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 26(1), 183. (This article provides an example protocol for the LiAlH₄ reduction of a pyrrolidine diester). [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (Demonstrates use of NaBH₄ for reducing esters in specific contexts).
-
King, S. A., et al. (1992). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 72, 45. (Discusses side reactions related to tert-butyl esters, including acid-catalyzed dealkylation). [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Beak, P., et al. (1995). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 72, 23. (Details purification by recrystallization for a related pyrrolidine alcohol). [Link]
- Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Amarouche, L., et al. (2017). Synthesis of some 2-substituted pyrrolidine alkaloid analogues. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2016). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. The Journal of Organic Chemistry, 81(15), 6344-6355. [Link]
-
Zhang, M., et al. (2021). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. European Journal of Medicinal Chemistry, 224, 113702. (Provides a detailed LiAlH₄ reduction protocol for a related amide). [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Google Patents. (2011). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Royal Society of Chemistry. (2020). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity. [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
- Google Patents. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Catalysis with (2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for (2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a versatile chiral organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful optimization of your catalytic reactions.
Introduction to the Catalyst
(2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a C2-symmetrical chiral pyrrolidine derivative widely employed in asymmetric organocatalysis.[1] Its structure, featuring two hydroxymethyl groups and a bulky tert-butoxycarbonyl (Boc) protecting group, allows for effective stereochemical control in a variety of chemical transformations.[2] This catalyst is particularly effective in aminocatalysis, where it activates substrates through the formation of enamine or iminium ion intermediates.[2][3]
The key to its catalytic prowess lies in its ability to create a well-defined chiral environment around the reacting species, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other.[2] Understanding the interplay of various reaction parameters is crucial for maximizing both the yield and the enantioselectivity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in catalysis?
This catalyst is predominantly used in asymmetric organocatalytic reactions. Some of the most common applications include:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated compounds (like nitroolefins).[3]
-
Aldol Reactions: Facilitating the enantioselective addition of an enolate to an aldehyde or ketone.
-
Mannich Reactions: Promoting the aminoalkylation of a carbon acid with an aldehyde and an amine.
-
Cycloadditions: Including [3+2] and Diels-Alder reactions to construct chiral cyclic systems.[4]
Q2: How should I handle and store the catalyst?
(2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a stable, crystalline solid at room temperature.[5] However, to ensure its longevity and catalytic activity, it is recommended to:
-
Store it in a tightly sealed container in a cool, dry place, away from direct sunlight.
-
For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.[5]
Q3: What is the typical catalyst loading for a reaction?
The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. A good starting point for optimization is typically between 5 and 20 mol%. In some highly efficient systems, loadings as low as 1-2 mol% may be sufficient. It is crucial to screen a range of catalyst loadings to find the best balance between reaction rate, yield, enantioselectivity, and cost-effectiveness.
Q4: Can the Boc protecting group be cleaved?
Yes, the tert-butoxycarbonyl (Boc) group is a common protecting group for amines and can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane). This property can be exploited for post-reaction modifications or for the synthesis of related catalysts.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of catalytic reactions using (2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
Problem 1: Low or No Reaction Conversion
Low or no conversion of starting materials is a frequent challenge. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst. Ensure stringent anhydrous and inert atmosphere techniques if the reaction is sensitive to moisture or air.[6]
-
-
Impure Reagents:
-
Cause: Impurities in the substrates or solvent can inhibit the catalyst.[6] Water is a common inhibitor in many organocatalytic reactions.[7]
-
Solution: Purify the substrates (e.g., by distillation or recrystallization) and use anhydrous solvents. The addition of molecular sieves can help to scavenge trace amounts of water.[6]
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, concentration, or reaction time may not be optimal.
-
Solution: Systematically vary these parameters. Lowering the temperature can sometimes improve stability and selectivity, while increasing it may enhance the reaction rate.[6] Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time.
-
Problem 2: Poor Enantioselectivity (Low ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low enantiomeric excess (ee) can be frustrating, but several factors can be fine-tuned.
Key Optimization Parameters for Enantioselectivity:
| Parameter | Rationale | Experimental Protocol |
| Temperature | Lower temperatures often lead to a more ordered transition state, enhancing enantioselectivity.[6] | Set up parallel reactions at various temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) and analyze the ee for each. |
| Solvent | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.[6] | Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, and protic solvents like isopropanol). |
| Additives | Acids, bases, or other co-catalysts can significantly impact the reaction pathway and stereochemical outcome.[3] For instance, Brønsted acids can accelerate enamine formation.[3] | Systematically add small amounts of additives like benzoic acid, acetic acid, or a thiourea co-catalyst and evaluate the effect on ee.[3] |
| Substrate Concentration | The concentration of reactants can affect the aggregation state of the catalyst and the kinetics of competing reaction pathways. | Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) while keeping the catalyst loading constant. |
Problem 3: Poor Diastereoselectivity (Low dr)
When the reaction can form multiple diastereomers, achieving high diastereoselectivity is also critical.
Caption: Decision tree for improving diastereoselectivity.
Strategies for Improving Diastereoselectivity:
-
Steric Effects: The steric bulk of both the catalyst and the substrates plays a crucial role in determining the facial selectivity of the reaction.
-
Insight: The two hydroxymethyl groups and the Boc group on the pyrrolidine ring create a specific chiral pocket. The interaction of the substrates within this pocket dictates the diastereomeric outcome.
-
Action: If possible, consider modifying the steric bulk of the substrates. For example, using a bulkier protecting group on one of the reactants can enhance diastereoselectivity.
-
-
Solvent Effects: The solvent can influence the relative energies of the diastereomeric transition states.
-
Insight: A change in solvent polarity or coordinating ability can alter the preferred orientation of the reactants in the transition state.
-
Action: Conduct a solvent screen, including both polar and non-polar, as well as coordinating and non-coordinating solvents.
-
-
Additives: The presence of additives can alter the reaction mechanism and favor the formation of one diastereomer.
-
Insight: Additives can interact with the catalyst or substrates through hydrogen bonding or other non-covalent interactions, influencing the transition state geometry.
-
Action: Experiment with additives such as acids, bases, or salts. For example, in Michael additions, the addition of a Brønsted acid can sometimes influence the syn/anti ratio of the product.[3]
-
Experimental Protocols
General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a starting point for the optimization of a Michael addition of an aldehyde to a nitroolefin.
-
To a dry reaction vial under an inert atmosphere, add (2S,5S)-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (e.g., 0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (e.g., 1.0 mL).
-
Add the nitroolefin (e.g., 1.0 mmol).
-
Stir the mixture for 5-10 minutes at the desired temperature.
-
Add the aldehyde (e.g., 1.2 mmol) dropwise.
-
Monitor the reaction progress by TLC or another suitable analytical technique.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC or SFC).
References
-
tert-Butyl hydroperoxide, TBHP . Organic Chemistry Portal. [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? . PMC - NIH. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis . Labinsights. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in... . ResearchGate. [Link]
-
Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines . Organic & Biomolecular Chemistry. [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 . PubChem. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . PubMed Central. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis . Chemical Reviews. [Link]
-
Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds . Nature. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams . ACS Publications. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . PMC - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
Asymmetric reactions_synthesis . SlideShare. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization . Mettler Toledo. [Link]
-
Modern Enantioselective Catalysis in Organic Chemistry . ACS Publications. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins . NIH. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
Preventing racemization of "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" derivatives
Topic: Preventing Racemization of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist:
Welcome to our dedicated technical guide for maintaining the stereochemical purity of chiral 2,5-disubstituted pyrrolidine scaffolds. These C2-symmetrical building blocks are paramount in medicinal chemistry and asymmetric catalysis.[1] However, their value is intrinsically linked to their enantiopurity. The stereogenic centers at the C2 and C5 positions are susceptible to epimerization under common synthetic transformations. This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges, ensuring the stereochemical integrity of your molecules from start to finish.
Frequently Asked Questions (FAQs): Understanding the Risk of Epimerization
Q1: What is epimerization, and why is it a critical issue for my this compound derivative?
Answer: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In a C2-symmetrical molecule like yours, simultaneous inversion at both C2 and C5 can occur, leading to the diastereomeric meso compound or the other enantiomer, a process often broadly referred to as racemization. The biological activity or catalytic efficacy of your compound is directly dependent on its precise three-dimensional structure.[2] Loss of stereochemical purity can lead to inactive compounds, off-target effects, or complex purification challenges, compromising your research outcomes.
Q2: What is the primary chemical mechanism that causes epimerization at the C2 and C5 positions?
Answer: The primary mechanism is the deprotonation of the hydrogen atoms at the C2 and C5 positions. These protons are weakly acidic. Under basic conditions, a proton can be abstracted to form a planar, resonance-stabilized carbanion (or enolate-like) intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of stereoisomers and a loss of enantiopurity. The presence of the N-Boc (tert-butoxycarbonyl) group can influence the acidity of these protons.[3]
Q3: What general reaction conditions pose the highest risk for epimerization?
Answer: As a rule of thumb, you should be extremely cautious with conditions that can facilitate proton abstraction at the chiral centers.[4] These include:
-
Strong Bases: Reagents like alkali metal hydroxides (NaOH, KOH), alkoxides (t-BuOK), and organolithiums (n-BuLi) present a significant risk, especially at elevated temperatures.
-
Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to deprotonation and subsequent epimerization, even with weaker bases.
-
Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can lead to a gradual loss of stereochemical integrity.
-
Strongly Acidic Conditions: While base-catalyzed epimerization is more common, strongly acidic conditions can also sometimes promote racemization through different mechanisms.[5]
Troubleshooting Guide 1: Oxidation of Hydroxymethyl Groups
A common transformation is the oxidation of one or both primary alcohols to aldehydes. This step is fraught with peril, as the product aldehyde contains a significantly more acidic α-proton, making it highly susceptible to epimerization.
Problem: I performed an oxidation and my chiral HPLC/NMR shows a mixture of diastereomers.
Causality: The epimerization likely occurred after the aldehyde was formed. Many standard oxidation procedures either use basic reagents or involve a basic workup, creating a perfect environment for the deprotonation of the newly formed, sensitive aldehyde.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" stability issues in acidic or basic media
Welcome to the technical support guide for tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This document serves as a resource for researchers, scientists, and drug development professionals encountering stability challenges with this versatile chiral building block. The unique combination of a Boc-protected amine and two primary alcohol (hydroxymethyl) groups dictates its chemical behavior, particularly its lability in acidic media and general robustness in basic conditions. This guide provides in-depth answers to frequently asked questions, troubleshooting protocols, and the chemical principles behind the observed stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage and handling?
The main stability concern for this compound is its sensitivity to acidic environments. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is designed to be removed under acidic conditions.[1][2] Therefore, inadvertent exposure to acidic contaminants can lead to premature deprotection and degradation of the starting material. The hydroxymethyl groups are generally stable. For optimal shelf life, the compound should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture and acidic gases.[3][4][5]
Q2: My reaction in acidic media is failing, and I suspect the starting material is degrading. What is the chemical mechanism of this degradation?
This is the most common issue encountered. The Boc group is highly susceptible to acid-catalyzed hydrolysis.[6][7] The process is a straightforward carbamate hydrolysis that proceeds through a well-established mechanism.[1][8]
Mechanism of Acidic Deprotection:
-
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺).[1][8] This makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][8]
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free secondary amine.[1][8][9]
-
Final Product: The liberated pyrrolidine nitrogen is then protonated by the acid in the medium, typically yielding the corresponding amine salt as the final product.[1]
Q3: What are the recommended conditions for Boc group removal, and what potential side reactions should I be aware of?
The choice of acid and reaction conditions depends on the sensitivity of other functional groups in your molecule.
| Reagent | Typical Conditions | Notes & Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0°C to RT, 1-4 hours.[6][9] | Most Common: Very effective and fast.[8] The tert-butyl cation formed can alkylate nucleophilic residues (e.g., tryptophan, methionine) or the solvent. Using a scavenger is recommended.[1][10] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Methanol, RT, 1-12 hours.[6][10] | Cost-Effective: A common and cheaper alternative to TFA. The reaction can be slower. If using an alcohol solvent like methanol, there's a risk of forming methyl ethers with the hydroxymethyl groups under harsh conditions, although this is generally not a major issue. |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric amounts in an inert solvent like DCM.[9][10] | Milder/Selective: Can sometimes offer selectivity if other acid-labile groups are present.[9][10] Requires careful control of stoichiometry and moisture. |
| Acidic Resins | Amberlyst®, Dowex® in a suitable solvent. | Clean Workup: Simplifies purification as the acid is solid-supported and can be filtered off. Reactions can be slower and require monitoring. |
Key Side Reaction: Alkylation by tert-Butyl Cation The major byproduct concern arises from the tert-butyl cation intermediate.[11] This electrophile can react with any available nucleophile. To prevent this, scavengers are often added to the reaction mixture.
-
Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are effective at trapping the tert-butyl cation.[1][10]
Q4: How stable is the compound in basic media? Can I perform reactions with bases like NaOH or Et₃N?
The Boc group is renowned for its stability under a broad range of basic and nucleophilic conditions, which is a key feature of its use as an orthogonal protecting group.[1][2][12] Therefore, this compound is generally stable in the presence of common bases.
-
Stable Conditions: You can confidently use bases like sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP) for subsequent reactions without significant risk of Boc group cleavage.[6]
-
Hydroxymethyl Group Reactivity: Be aware that strong bases will deprotonate the primary hydroxyl groups to form the corresponding alkoxides. While this does not affect the Boc group, these nucleophilic alkoxides can react with electrophiles if they are present in your reaction mixture (e.g., alkyl halides), leading to O-alkylation.
-
Extreme Conditions: While highly resistant, the Boc group is not completely inert. Prolonged heating at high temperatures in the presence of a strong base could potentially lead to slow degradation, but this is outside the scope of typical synthetic protocols.
Q5: I am observing degradation even under supposedly mild or neutral conditions. What could be the cause?
Unexpected degradation often points to "hidden" sources of acid or conditions that can catalyze Boc group removal. Here is a troubleshooting checklist:
| Potential Cause | Explanation & Solution |
| Acidic Solvent Impurities | Older chlorinated solvents like Dichloromethane (DCM) or Chloroform can generate trace amounts of HCl over time. Solution: Use freshly distilled or inhibitor-free solvents. |
| Reagent Acidity | Amine salts (e.g., Pyridinium HCl) or other reagents may be acidic. Solution: Check the pH of all aqueous solutions and ensure all reagents are neutral or basic as required. |
| DMF Hydrolysis | Dimethylformamide (DMF) can slowly hydrolyze, especially when heated or if wet, to form formic acid and dimethylamine.[13] This can create an acidic microenvironment sufficient to cleave the Boc group. Solution: Use anhydrous DMF and consider running the reaction at a lower temperature if possible.[13] |
| Lewis Acid Contamination | Trace metals or Lewis acidic impurities from glassware or other reagents can catalyze deprotection. Solution: Use clean, acid-washed glassware and high-purity reagents. |
| Elevated Temperature | Although more stable than in acid, the Boc group can be cleaved thermally at very high temperatures (e.g., >80-100 °C).[13] Solution: Avoid unnecessary heating of the compound. |
Troubleshooting Workflow: How to Test Compound Stability
If you suspect instability under your specific experimental conditions, perform a small-scale trial and monitor the reaction over time using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Stability Monitoring via TLC:
-
Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., 10% Methanol in DCM).
-
Reaction Setup: In a small vial, dissolve a few milligrams of this compound in your reaction solvent.
-
Time Zero (T=0): Before adding your test reagent, spot the solution on a TLC plate. This is your reference.
-
Initiate Test: Add the acid or base you intend to use in your experiment.
-
Monitor: At regular intervals (e.g., 15 min, 1 hr, 4 hr), take a small aliquot from the reaction vial and spot it on the TLC plate next to the T=0 spot.
-
Analysis: Develop the plate and visualize (e.g., using potassium permanganate stain, as the deprotected product is an amine and the starting material has alcohol groups). The appearance of a new, more polar spot (lower Rf value) indicates the formation of the deprotected (pyrrolidine-2,5-diyl)dimethanol.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2016, April 20). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tert-Butyl (2S)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate | Properties, Uses, Safety, Supplier China [chemheterocycles.com]
- 4. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170491-63-1 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This versatile chiral building block is invaluable in the synthesis of novel ligands, pharmaceuticals, and complex molecular architectures.[1][2] However, its unique structure, featuring two primary hydroxyl groups flanking a bulky tert-butoxycarbonyl (Boc) protected nitrogen, often presents challenges in achieving efficient and selective coupling reactions.
This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the underlying reasons for the observed low reactivity and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low yields in my esterification reactions with this compound using standard carbodiimide coupling agents like DCC or EDC?
Answer: The diminished reactivity of this compound in standard carbodiimide-mediated esterifications can be attributed to significant steric hindrance. The bulky Boc protecting group can impede the approach of the activated carboxylic acid to the hydroxyl groups. Furthermore, the formation of an O-acylisourea intermediate, while necessary for the reaction, can undergo a competing intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the alcohol. This side reaction becomes more prevalent with sterically hindered alcohols where the desired esterification is slow.[3][4]
Troubleshooting Strategies:
-
Catalyst Choice is Crucial: The addition of a nucleophilic catalyst is essential. 4-(Dimethylamino)pyridine (DMAP) is highly effective in accelerating these reactions. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is less prone to rearrangement and reacts more readily with the sterically hindered hydroxyl groups.[3][4]
-
Optimize Reaction Conditions: Ensure anhydrous conditions, as water will consume the carbodiimide. The reaction is typically performed at room temperature in a polar aprotic solvent like dichloromethane (DCM).[4]
-
Consider Alternative Coupling Agents: Uronium-based coupling agents such as TBTU, TATU, or COMU can be more efficient for sterically demanding esterifications.[5] These reagents can be used in the presence of organic bases and often lead to faster reactions and higher yields with challenging substrates.[5]
dot
Caption: Steglich Esterification Workflow.
Q2: My Mitsunobu reactions are failing or giving poor yields. What adjustments can I make?
Answer: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with inversion of stereochemistry.[6] However, its success with sterically hindered substrates like this compound is highly dependent on the reaction conditions and the pKa of the nucleophile. The bulky environment around the hydroxyl groups can slow down the S\N2 displacement of the activated oxyphosphonium intermediate.
Troubleshooting Strategies:
-
Choice of Azodicarboxylate and Phosphine: While diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are standard, diisopropyl azodicarboxylate (DIAD) is often a better choice for hindered alcohols as it can lead to cleaner reactions.
-
Order of Reagent Addition: The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, nucleophile, and phosphine.[7] If this fails, pre-forming the betaine by adding the azodicarboxylate to the phosphine first, followed by the alcohol and then the nucleophile, can sometimes improve results.
-
Solvent and Temperature: Tetrahydrofuran (THF) is the most common solvent. While the reaction is often initiated at 0 °C and then warmed to room temperature, for sluggish reactions involving hindered alcohols, gentle heating may be necessary.
-
Nucleophile Acidity: The pKa of the nucleophile is critical. If the nucleophile is not acidic enough (pKa > 11), the reaction may fail or produce unwanted side products.[8] For esterifications, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can significantly improve yields with sterically hindered alcohols.[6]
dot
Caption: Mitsunobu Reaction Workflow.
Q3: How can I achieve selective mono-functionalization of the two hydroxyl groups?
Answer: Achieving selective mono-functionalization of a symmetric diol is a common synthetic challenge. The two primary hydroxyl groups in this compound have similar reactivity, often leading to a mixture of mono- and di-substituted products, along with unreacted starting material.
Troubleshooting Strategies:
-
Stoichiometry Control: The most straightforward approach is to use a sub-stoichiometric amount (e.g., 0.9-1.0 equivalents) of the coupling partner. This will inherently leave some starting material unreacted, but can favor the formation of the mono-substituted product. Careful monitoring by TLC or LC-MS is crucial to stop the reaction at the optimal time.
-
Bulky Reagents: Employing a sterically demanding acylating or alkylating agent can enhance mono-selectivity. The initial reaction at one hydroxyl group will introduce additional steric bulk, potentially disfavoring a second reaction at the nearby hydroxyl group.
-
Enzymatic Acylation: Lipases can offer excellent chemo- and regioselectivity in the acylation of polyols, often favoring one hydroxyl group over another.
-
Protecting Group Strategies: While more steps are involved, a protecting group strategy can provide unambiguous control. One could, for example, protect both hydroxyls with a silyl group, selectively deprotect one, perform the coupling reaction, and then remove the remaining protecting group.
Q4: I am attempting a Williamson ether synthesis, but the reaction is not proceeding. What are the likely issues?
Answer: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is an S\N2 reaction.[9] Its success is highly dependent on the steric hindrance of both the alkoxide and the alkyl halide.[9] With a substrate like this compound, steric hindrance can be a major obstacle. Furthermore, the alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, leading to the formation of alkenes instead of the desired ether.[9]
Troubleshooting Strategies:
-
Substrate Combination: For the Williamson ether synthesis to be successful, the alkyl halide should ideally be primary.[9] If you are trying to synthesize a bulky ether, it is generally better for the bulky group to be on the alkoxide rather than the alkyl halide.
-
Reaction Conditions: The reaction requires a strong base (e.g., NaH, KH) to deprotonate the alcohol to form the nucleophilic alkoxide. Anhydrous polar aprotic solvents like THF or DMF are typically used.
-
Alternative Etherification Methods: If the Williamson ether synthesis fails, consider alternative methods such as a Mitsunobu reaction with an alcohol as the nucleophile or reductive etherification.
Experimental Protocols
Protocol 1: Enhanced Steglich Esterification of this compound
This protocol is optimized for sterically hindered substrates.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the desired carboxylic acid (1.1 equiv. for mono-esterification or 2.2 equiv. for di-esterification) in anhydrous DCM (0.1 M), add DMAP (0.1 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv. for mono-esterification or 2.4 equiv. for di-esterification) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reagent | Equiv. (Mono-esterification) | Equiv. (Di-esterification) |
| Diol | 1.0 | 1.0 |
| Carboxylic Acid | 1.1 | 2.2 |
| DCC | 1.2 | 2.4 |
| DMAP | 0.1 | 0.2 |
Protocol 2: Modified Mitsunobu Reaction for Hindered Diols
This protocol employs a more acidic nucleophile to improve reaction rates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.), 4-nitrobenzoic acid (1.2 equiv. for mono-esterification), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add DIAD (1.5 equiv.) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
| Reagent | Equiv. (Mono-esterification) |
| Diol | 1.0 |
| 4-Nitrobenzoic Acid | 1.2 |
| PPh₃ | 1.5 |
| DIAD | 1.5 |
References
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Panda, G., & Kapur, M. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Synlett, 2004(12), 2164-2166.
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543.
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2561–2651.
- Al Majid, A. M. A., Islam, M. S., Al-Othman, Z. A., Al-Salhoob, A. F., & Barakat, A. (2012). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Molecules, 17(5), 5550–5563.
- Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2020). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions.
- Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia.
- Javed, S., et al. (2023).
- ChemicalBook. (2019).
- Organic Syntheses. (1979).
- Guiry, P. J. (2019).
- Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
- Hudson, M. J., et al. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(1), 115-125.
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 13(34), 9038-9047.
- Felpin, F.-X., & Lebreton, J. (2003). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 2003(17), 2585-2609.
- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
- Reddit. (2021). William Ether Synthesis Question. r/chemhelp.
- PubMed. (2012).
- Davies, H. M. L., & Lian, Y. (2012). Asymmetric C–H Functionalization of N‑Boc‑2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 134(28), 11681-11688.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93.
- Francis Academic Press. (2023).
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
- BenchChem. (2023). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)
- Organic Syntheses. (1998). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses, 75, 1.
- Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 24(43), 7949-7954.
- AChemBlock. (n.d.). cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 97%.
- Guidechem. (n.d.). tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)
- Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
- PubMed. (2012).
- PubMed. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines.
- Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Heliyon, 10(12), e32801.
- Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry, 11, 1740-1748.
- 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. Tetrahedron: Asymmetry, 16(10), 1789-1795.
- ChemScene. (n.d.). Tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removal of Boc Protecting Group from tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the deprotection of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection process in a question-and-answer format.
Problem 1: My reaction is very slow or appears incomplete when I check it by TLC or LC-MS.
This is a common issue that can often be resolved by systematically evaluating your reaction conditions.[1]
-
Probable Cause 1: Insufficient Acid. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[1][2] A substoichiometric amount or overly dilute acid solution may not be sufficient to drive the reaction to completion at a reasonable rate.
-
Solution:
-
Increase Acid Concentration: For reactions in dichloromethane (DCM), a common concentration of trifluoroacetic acid (TFA) is 25-50% (v/v).[3][4] If the reaction is sluggish, consider increasing the TFA ratio to 1:1 with DCM.
-
Verify Reagent Quality: Ensure your acid (TFA or HCl solution) has not degraded. Use a fresh, unopened bottle if possible.
-
-
Probable Cause 2: Sub-optimal Temperature. While most Boc deprotections proceed smoothly at room temperature, substrates with certain steric or electronic properties might require more energy.[1]
-
Solution:
-
Slight Warming: Gently warming the reaction to 30-40°C can sometimes increase the rate. However, this should be done with caution as it can also promote side reactions. High temperatures (e.g., >100°C) can also be used for thermal deprotection, but this is a different methodology.[5][6]
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 4 hours to overnight) is often the safest solution. Continue to monitor by TLC until all starting material is consumed.[3]
-
Problem 2: The workup is difficult, and I'm losing my product. After neutralizing with saturated sodium bicarbonate (NaHCO₃), my product seems to stay in the aqueous layer during extraction.
This is a critical issue related to the physicochemical properties of your deprotected product, pyrrolidine-2,5-dimethanol.
-
Probable Cause: High Water Solubility of the Product. The target compound, with two hydroxymethyl groups and a secondary amine, is highly polar and likely has significant solubility in water. Standard basic washes with NaHCO₃ will neutralize the amine's TFA or HCl salt, but the resulting free amine may partition into the aqueous layer rather than an organic solvent like ethyl acetate or DCM.[7]
-
Solution 1: Avoid Aqueous Workup.
-
After the reaction is complete, remove the solvent (e.g., DCM) and excess TFA in vacuo.
-
Co-evaporate with a solvent like toluene or DCM several times to chase out residual TFA.[8]
-
The resulting product will be the trifluoroacetate or hydrochloride salt, which is often a solid or oil. For many subsequent reactions (e.g., reductive amination, acylation), this salt can be used directly without neutralization.[8]
-
-
Solution 2: Alternative Neutralization.
-
Solid-Supported Base: After evaporating the reaction solvent and excess acid, dissolve the residue in a suitable organic solvent (like methanol). Add a solid-supported base, such as Amberlyst A21 resin. Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate.[7] This method avoids introducing water.
-
Precipitation: If using HCl in dioxane, the product often precipitates directly from the reaction mixture as the hydrochloride salt. This solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[3]
-
Problem 3: I see unexpected spots on my TLC or peaks in my LC-MS analysis after the reaction.
The formation of byproducts is often linked to the reactive intermediate generated during deprotection.[1]
-
Probable Cause: Alkylation by the tert-Butyl Cation. The deprotection mechanism liberates a stable tert-butyl cation.[9][10] This reactive electrophile can alkylate nucleophilic sites on your starting material or product. While your specific molecule lacks highly susceptible groups like indoles or thiols, intermolecular reactions (e.g., alkylation of the hydroxyl groups to form tert-butyl ethers) are a possibility, though less common under standard conditions.
-
Solution:
-
Use a Cation Scavenger: While less critical for this particular substrate compared to tryptophan- or cysteine-containing peptides, adding a scavenger can be a good practice if side products are observed.[1] A common scavenger is triisopropylsilane (TIS) or water, often added at 1-5% (v/v) to the acid solution. These scavengers will trap the tert-butyl cation before it can react with your product.
-
Lower the Temperature: Perform the reaction at 0°C to slow down the rate of potential side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
The removal of the Boc group is a robust, acid-catalyzed elimination process that proceeds in three main steps.[9][11][12]
-
Protonation: The reaction begins when a strong acid, like TFA, protonates the carbonyl oxygen of the Boc group.[1]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][9]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[12] The liberated amine is then protonated by the excess acid in the solution, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[9]
Q2: Which acidic conditions should I choose: TFA in DCM or HCl in Dioxane?
Both are excellent and widely used methods. The choice often depends on the desired final product form and the scale of your reaction.[3]
| Reagent System | Solvent | Temperature | Typical Time | Advantages & Considerations |
| 25-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 2 hr | Fast and reliable. [3] TFA is volatile and easily removed. The product is a TFA salt, which can sometimes be oily.[13] |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 hr | Often yields a solid HCl salt. [3] This can simplify purification by allowing for isolation via filtration. Dioxane is less volatile than DCM. |
| HCl (gas) or Acetyl Chloride | Methanol | 0°C to Room Temp | 1 - 4 hr | Generates HCl in situ. Methanol is a good solvent for polar substrates. Can be a milder alternative.[14] |
Q3: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[1][15]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for your starting material (SM), one for the reaction mixture (R), and a co-spot (C) containing both.
-
The deprotected product is significantly more polar than the Boc-protected starting material. Therefore, it will have a much lower Rf value (it will travel a shorter distance up the plate).
-
A complete reaction is indicated by the complete disappearance of the starting material spot in the 'R' lane.
-
-
Visualization: The product, pyrrolidine-2,5-dimethanol, lacks a strong UV chromophore. You will likely need to stain the TLC plate with a reagent like potassium permanganate (KMnO₄) or ninhydrin to visualize the spots.[6]
Q4: Are the hydroxymethyl (-CH₂OH) groups stable under these acidic conditions?
Yes, for the typical conditions used in Boc deprotection (room temperature, 1-4 hours), the primary alcohol functional groups are generally stable.[16] While very harsh acidic conditions (high heat, prolonged reaction times) could potentially lead to side reactions like ether formation or dehydration, the Boc group is significantly more acid-labile, allowing for its selective removal.[10]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method suitable for most applications.[3][4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected starting material in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[4]
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Acid Addition: While stirring, slowly add TFA. For a standard 50% TFA solution, add a volume of TFA equal to the volume of DCM used.[4]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as the eluent) until the starting material spot has completely disappeared.[3]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of TFA, add more DCM or toluene and evaporate again. Repeat this step 2-3 times.
-
The resulting residue is the pyrrolidine-2,5-dimethanol as its trifluoroacetate salt, which can be used in the next step without further purification.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful if you desire the product as a solid hydrochloride salt.[3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl/dioxane solution.
-
Reaction: Stir the mixture at room temperature. The reaction typically takes 1 to 4 hours.[3] Often, a precipitate (the HCl salt of the product) will form during this time.
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Isolation:
-
If a solid has precipitated, collect it by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to yield pyrrolidine-2,5-dimethanol hydrochloride.
-
If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the product salt as a residue.
-
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]
-
KIMA CHEMICAL CO.,LTD. (n.d.). How pH stable is HPMC?. Retrieved from [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Melacoll. (2025). What factors affect the stability of hydroxypropyl methylcellulose?. Retrieved from [Link]
-
Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Datapdf. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]
-
Cellulose Ether manufacturers. (2025). How pH and Electrolytes Affect HPMC Stability. Retrieved from [Link]
-
Kima Chemical. (2024). How does pH affect HPMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in Asymmetric Catalysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate as an organocatalyst. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established principles in asymmetric organocatalysis and our extensive field experience. Our goal is to empower you to overcome common challenges related to catalyst deactivation and to implement effective regeneration strategies, ensuring the robustness and reproducibility of your synthetic routes.
Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation
This section addresses common issues encountered during reactions catalyzed by this compound, with a focus on identifying the root causes of catalyst deactivation and providing actionable solutions.
Issue 1: Gradual or Sudden Decrease in Reaction Rate and Yield
Symptoms:
-
The reaction stalls before reaching completion, as monitored by TLC or LC-MS.
-
A significant increase in reaction time is required to achieve comparable yields to previous successful runs.
-
A noticeable drop in isolated product yield under otherwise identical conditions.
Potential Causes & Remediation Strategies:
| Potential Cause | Explanation | Suggested Action & Rationale |
| Acidic Impurities | The Boc-protecting group on the pyrrolidine nitrogen is labile under strongly acidic conditions. Trace acids in substrates, reagents, or solvents can cleave this group, generating the free amine which is often a less effective or inactive catalyst. | Action: Ensure all reagents and solvents are purified and free of acidic residues. Consider passing solvents through a plug of activated neutral alumina. Pre-treating the reaction mixture with a non-nucleophilic, hindered base (e.g., 2,6-lutidine) can scavenge trace acids without interfering with the catalysis. |
| Oxidative Degradation | The hydroxymethyl groups are susceptible to oxidation, especially in the presence of certain reagents or atmospheric oxygen over prolonged reaction times. This can lead to the formation of aldehydes or carboxylic acids, altering the catalyst's structure and its ability to participate in hydrogen bonding. | Action: Run reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are de-gassed. If oxidative degradation is suspected, analyze a sample of the reaction mixture by mass spectrometry to look for oxidized catalyst species. |
| Substrate or Product Inhibition | The catalyst's active site may be blocked by strong coordination with the substrate, product, or a reaction byproduct. This is more common with sterically hindered or highly polar molecules. | Action: Experiment with a lower initial substrate concentration. Monitor the reaction progress closely; if an initial burst of activity is followed by a sharp drop-off, product inhibition is a likely cause. Consider a continuous addition of the substrate to maintain a low instantaneous concentration. |
Issue 2: Decline in Enantioselectivity (ee)
Symptoms:
-
The enantiomeric excess of the product is lower than expected or varies between batches.
-
A gradual decrease in ee is observed upon catalyst recycling.
Potential Causes & Remediation Strategies:
| Potential Cause | Explanation | Suggested Action & Rationale |
| Formation of an Achiral Catalyst Species | As mentioned, cleavage of the Boc group can lead to the formation of the free pyrrolidine. While the stereocenters on the ring remain, the conformational flexibility of the resulting species can lead to a loss of the well-defined chiral environment necessary for high enantioselectivity. | Action: In addition to the precautions against acidic impurities, carefully check the pH of your work-up and extraction steps. Avoid strongly acidic or basic conditions during product isolation if you intend to recover the catalyst. |
| Water Content | Trace amounts of water can interfere with the hydrogen-bonding network between the catalyst and the substrate, which is crucial for stereochemical control.[1] This can lead to alternative, less-ordered transition states, resulting in a drop in enantioselectivity. | Action: Use anhydrous solvents and dry glassware scrupulously. Store the catalyst in a desiccator. If the reaction is known to be moisture-sensitive, consider the use of molecular sieves. |
| Aggregation of the Catalyst | At higher concentrations, organocatalysts can sometimes form aggregates. This can mask the chiral active sites and lead to reactions occurring through a non-selective background pathway. | Action: Screen different catalyst loadings. While a higher loading might be expected to increase the reaction rate, it can sometimes be detrimental to enantioselectivity.[2] |
Visualizing the Troubleshooting Workflow
Sources
Validation & Comparative
A Tale of Two Scaffolds: Prolinol vs. C₂-Symmetric Bis(hydroxymethyl)pyrrolidine in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the chiral pyrrolidine scaffold stands as a cornerstone, lauded for its remarkable ability to orchestrate stereoselective transformations with high fidelity. Within this privileged class of catalysts, two distinct structural motifs have emerged as powerful tools for the synthesis of enantioenriched molecules: the readily accessible prolinol and the architecturally elegant C₂-symmetric 2,5-disubstituted pyrrolidines. This guide provides a detailed comparison of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a representative C₂-symmetric catalyst, and the classic prolinol, offering insights into their respective strengths, mechanistic nuances, and practical applications in asymmetric synthesis.
While prolinol, derived from the natural amino acid proline, has a storied history and broad utility, the C₂-symmetric design of catalysts like this compound offers a unique stereochemical environment. The C₂-symmetry can reduce the number of possible transition states, thereby enhancing enantioselectivity. This guide will delve into the catalytic performance of these two scaffolds in key asymmetric reactions, supported by experimental data, and provide detailed protocols for their application. For the purpose of this guide, where direct catalytic data for this compound is not extensively documented, we will utilize data from the closely related cis-2,5-bis(methoxymethyl)pyrrolidine as a predictive proxy, given its similar steric and electronic properties.
At a Glance: Prolinol vs. This compound
| Feature | Prolinol | This compound |
| Symmetry | Asymmetric (C₁) | C₂-Symmetric |
| Chiral Origin | Readily derived from L- or D-proline | Synthetically derived, often from chiral pool precursors |
| Key Structural Element | Single hydroxymethyl group at C2 | Two hydroxymethyl groups at C2 and C5 |
| Common Derivatives | Diarylprolinol silyl ethers | Boc-protected diol |
| Primary Activation Mode | Enamine and Iminium ion catalysis | Enamine and Iminium ion catalysis |
| Stereocontrol | Good to excellent, highly dependent on derivatives | Potentially higher due to reduced transition state flexibility |
Comparative Performance in Asymmetric Catalysis
The true measure of a catalyst's utility lies in its performance in a range of chemical transformations. Here, we compare the efficacy of prolinol derivatives and a C₂-symmetric bis(alkoxymethyl)pyrrolidine catalyst in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful tool for the synthesis of chiral γ-nitro aldehydes, versatile intermediates in organic synthesis.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | (E)-β-Nitrostyrene | CH₂Cl₂ | 10 | 2 | 95 | 95:5 | 93 | [1] |
| (S)-Diphenylprolinol TMS ether | Cyclohexanecarboxaldehyde | (E)-β-Nitrostyrene | CH₂Cl₂ | 10 | 24 | 91 | 98:2 | 99 | [1] |
| (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | Cinnamaldehyde | Nitromethane | Toluene | 20 | 24 | 91 | - | >99 | [2] |
| (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | (E)-2-Hexenal | Nitromethane | Toluene | 20 | 24 | 85 | - | 98 | [2] |
Analysis of Performance:
Both prolinol derivatives and the C₂-symmetric pyrrolidine catalyst demonstrate exceptional performance in the asymmetric Michael addition. The (S)-Diphenylprolinol TMS ether, a widely used prolinol derivative, provides high yields and excellent diastereo- and enantioselectivity for the addition of various aldehydes to nitroolefins.[1] The C₂-symmetric (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine also delivers outstanding enantioselectivity, particularly in the addition of nitromethane to α,β-unsaturated aldehydes, achieving >99% ee in the case of cinnamaldehyde.[2] The C₂-symmetric scaffold's rigid and well-defined chiral environment is believed to contribute to this high level of stereocontrol.
Mechanistic Insights: A Tale of Two Activation Modes
Both prolinol and C₂-symmetric pyrrolidine catalysts operate primarily through two key activation modes in reactions involving carbonyl compounds: enamine catalysis and iminium ion catalysis . The structural differences between the two catalyst classes, however, can lead to subtle variations in the transition states, influencing the stereochemical outcome.
Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereoselectivity is controlled by the chiral environment of the catalyst, which directs the approach of the electrophile to one of the two faces of the enamine.
Caption: Generalized enamine catalytic cycle.
In the case of prolinol derivatives, the bulky substituents on the hydroxymethyl group (e.g., diaryl silyl ethers) create a sterically hindered environment that effectively shields one face of the enamine. For C₂-symmetric catalysts like this compound, the two stereogenic centers work in concert to create a chiral pocket, potentially leading to even more defined facial selectivity.
Iminium Ion Catalysis
In iminium ion catalysis, the secondary amine of the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack at the β-position. The chiral catalyst then directs the stereoselective addition of the nucleophile.
Caption: Generalized iminium ion catalytic cycle.
The C₂-symmetric arrangement of the two hydroxymethyl groups in this compound can create a well-defined chiral space around the iminium ion, effectively blocking one face from nucleophilic attack and leading to high enantioselectivity.
Experimental Protocols
Synthesis of (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine
A reliable synthesis of the core C₂-symmetric diol is crucial for the preparation of the target catalyst. The following protocol is adapted from a known procedure for the synthesis of 2,5-disubstituted pyrrolidines.[3]
Step 1: Iodocyclization of Enantiopure Homoallylic Sulfonamide
-
To a solution of the enantiopure homoallylic sulfonamide (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add a saturated aqueous solution of NaHCO₃.
-
Add iodine (2.0 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodopyrrolidine.
Step 2: Reductive Deiodination and Desulfonylation
-
Dissolve the crude 3-iodopyrrolidine in a mixture of THF and liquid ammonia at -78 °C.
-
Add sodium metal in small portions until a persistent blue color is observed.
-
Quench the reaction with NH₄Cl and allow the ammonia to evaporate.
-
Extract the residue with an appropriate organic solvent, dry, and concentrate to afford the crude 2,5-disubstituted pyrrolidine.
Step 3: Functional Group Transformation to the Diol
-
The resulting 2,5-disubstituted pyrrolidine can then be converted to the corresponding bis(hydroxymethyl) derivative through standard functional group transformations, such as hydroboration-oxidation of terminal alkenes or reduction of diesters.
Step 4: Boc Protection
-
To a solution of (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine in a suitable solvent (e.g., CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify by column chromatography to obtain tert-Butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
Asymmetric Michael Addition Catalyzed by a Prolinol Derivative
The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a diarylprolinol silyl ether.[1]
-
To a solution of the (E)-nitroolefin (0.25 mmol) in CH₂Cl₂ (0.5 mL) in a dried vial, add the aldehyde (2.5 mmol).
-
Add the (S)-diphenylprolinol TMS ether catalyst (0.025 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 2-24 hours), monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the γ-nitro aldehyde product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
Both prolinol-based catalysts and C₂-symmetric 2,5-disubstituted pyrrolidines, such as this compound, are highly effective organocatalysts for a range of asymmetric transformations. Prolinol and its derivatives, being readily available from the chiral pool, offer a practical and versatile option for many applications. On the other hand, the C₂-symmetric design provides a more rigid and defined chiral environment, which can translate to exceptional levels of enantioselectivity.
The choice between these two catalyst scaffolds will ultimately depend on the specific requirements of the desired transformation, including substrate scope, desired stereochemical outcome, and catalyst availability. The continued exploration of novel pyrrolidine-based catalysts, inspired by these two fundamental designs, will undoubtedly lead to even more powerful tools for the advancement of asymmetric synthesis and the development of novel therapeutics.
References
- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23.
- Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552.
- Hayashi, Y., Samanta, S., Gotoh, H., & Ishikawa, H. (2008). Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water.
- Davis, F. A., & Rao, A. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 69(17), 5633–5636.
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as New, Efficient, and Practical Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 2. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Profiling tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary is paramount to achieving high stereoselectivity in the construction of complex molecular architectures. This guide provides a comprehensive comparison of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a C₂-symmetric chiral auxiliary, with other seminal auxiliaries in the field: Evans' oxazolidinones, Oppolzer's sultams, and proline-derived auxiliaries. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the strategic application of chiral auxiliaries.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary imparts its chirality to the substrate, leading to the formation of diastereomeric transition states with differing energies, thereby favoring the formation of one diastereomer over the other. A robust chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the desired product.[2]
The fundamental principle of employing a chiral auxiliary is illustrated in the following workflow:
Figure 1: Generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
This guide will delve into the specific attributes of this compound and its performance in key asymmetric transformations relative to other widely adopted chiral auxiliaries.
Profile of this compound
This compound is a C₂-symmetric chiral auxiliary derived from the chiral pool.[1] Its rigid pyrrolidine backbone and the two hydroxymethyl groups provide a well-defined chiral environment for asymmetric induction. The tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates subsequent removal.
Key Structural Features:
-
C₂-Symmetry: The symmetric nature of the auxiliary simplifies the stereochemical analysis of the reaction intermediates and can lead to higher levels of stereoselectivity.[3]
-
Bifunctionality: The two hydroxymethyl groups can be functionalized to attach the substrate, and their proximity to the stereogenic centers of the pyrrolidine ring allows for effective chiral induction.
-
Rigid Pyrrolidine Ring: The five-membered ring structure restricts conformational freedom, leading to more predictable transition state geometries.
Synthesis of this compound
The synthesis of this chiral auxiliary often starts from readily available chiral precursors, such as amino acids.[1] A general synthetic approach involves the reduction of a protected proline derivative followed by functional group manipulations.
Illustrative Synthetic Protocol:
Figure 2: A simplified synthetic workflow for the preparation of the target chiral auxiliary.
A detailed experimental procedure for a related compound, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, involves the protection of the commercially available pyrrolidine-2-methanol.[4]
Experimental Protocol: Boc Protection of Pyrrolidine-2-methanol [4]
-
Dissolve pyrrolidine-2-methanol in a suitable solvent such as tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is best evaluated through its performance in key asymmetric transformations. The following sections provide a comparative analysis of this compound with Evans', Oppolzer's, and proline-based auxiliaries in aldol reactions, alkylations, and Diels-Alder reactions. It is important to note that direct, side-by-side comparative studies for this specific pyrrolidine auxiliary are limited in the literature. Therefore, the following comparisons are drawn from data on closely related C₂-symmetric pyrrolidine auxiliaries and established data for the other auxiliary classes under similar reaction conditions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the newly formed stereocenters.
Mechanism of Stereocontrol:
The stereochemical outcome of an aldol reaction using an N-acyl chiral auxiliary is often dictated by the formation of a rigid, chelated transition state. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is frequently invoked to explain the observed diastereoselectivity.[5]
Figure 3: A simplified representation of the Zimmerman-Traxler model for an aldol reaction.
Performance Comparison:
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| C₂-Symmetric Pyrrolidine Derivatives | Generally high | >90% | Good to excellent | [1][3] |
| Evans' Oxazolidinones | >99:1 | >99% | 80-95% | [5][6] |
| Oppolzer's Sultams | 90:10 to >99:1 | >98% | 70-90% | [7] |
| Proline-derived Auxiliaries | Variable, often moderate to good | Up to 98% | Variable | [8] |
Discussion:
Evans' auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity in aldol reactions, often exceeding 99:1 d.r.[6] This is attributed to the strong chelation of the metal enolate and the effective shielding of one face of the enolate by the substituent on the oxazolidinone ring. Oppolzer's sultams also afford high diastereoselectivity.[7] C₂-symmetric pyrrolidine auxiliaries are expected to provide high levels of stereocontrol due to their well-defined chiral environment.[1] Proline-derived auxiliaries can also be effective, although their performance can be more sensitive to the reaction conditions and substrate.[8]
Asymmetric Alkylation
The alkylation of enolates is a fundamental method for the formation of C-C bonds. Chiral auxiliaries are crucial for controlling the stereochemistry of the newly formed stereocenter.
Performance Comparison:
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| C₂-Symmetric Pyrrolidine Derivatives | >95% | 70-90% | [9] |
| Evans' Oxazolidinones | >98% | 85-95% | [10] |
| Oppolzer's Sultams | >95% | 75-90% | [7] |
| Proline-derived Auxiliaries | Variable | Moderate to good | [11] |
Discussion:
Similar to aldol reactions, Evans' auxiliaries generally provide the highest levels of diastereoselectivity in alkylation reactions.[10] The rigid chelated enolate intermediate effectively blocks one face from the incoming electrophile. Oppolzer's sultams and C₂-symmetric pyrrolidine derivatives also demonstrate excellent stereocontrol.[7][9] The success of proline-derived auxiliaries in alkylation can be more substrate-dependent.[11]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Performance Comparison:
| Chiral Auxiliary | endo/exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | C₂-Symmetric Pyrrolidine Derivatives | High endo selectivity | >90% | Good to excellent |[1] | | Evans' Oxazolidinones | >95:5 (endo) | >95% | 80-95% |[12] | | Oppolzer's Sultams | >98:2 (endo) | >98% | 85-95% |[13] | | Proline-derived Auxiliaries | Variable | Moderate to high | Variable |[14] |
Discussion:
Oppolzer's sultams are particularly effective in promoting highly diastereoselective Diels-Alder reactions, often with excellent endo selectivity.[13] Evans' auxiliaries also provide high levels of stereocontrol.[12] C₂-symmetric pyrrolidine auxiliaries are expected to perform well due to their defined chiral environment.[1] The utility of proline-derived auxiliaries in Diels-Alder reactions is also documented, with performance varying based on the specific auxiliary and reaction conditions.[14]
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its removal from the product. The ideal cleavage conditions are mild and do not compromise the stereochemical integrity of the newly formed chiral centers.
Common Cleavage Methods:
| Chiral Auxiliary | Cleavage Reagents | Product |
| Pyrrolidine-based (Boc-protected) | Acidic hydrolysis (e.g., TFA) | Amine |
| Evans' Oxazolidinones | LiOH/H₂O₂, LiAlH₄, MeOMgBr | Carboxylic acid, alcohol, methyl ester |
| Oppolzer's Sultams | LiAlH₄, LiOH/H₂O₂ | Alcohol, carboxylic acid |
| Proline-derived Auxiliaries | Hydrolysis, reduction | Varies with linkage |
Conclusion
This compound and related C₂-symmetric pyrrolidine derivatives represent a valuable class of chiral auxiliaries. Their rigid, symmetric structure provides a well-defined chiral environment that can lead to high levels of stereoselectivity in a variety of asymmetric transformations.
While Evans' oxazolidinones and Oppolzer's sultams often set the benchmark for diastereoselectivity, particularly in aldol and alkylation reactions, C₂-symmetric pyrrolidine auxiliaries offer a compelling alternative with the potential for high performance. The choice of chiral auxiliary will ultimately depend on the specific transformation, the nature of the substrate, and the desired stereochemical outcome. Further research into the direct comparative application of this compound will be invaluable in fully elucidating its position within the arsenal of modern chiral auxiliaries.
References
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- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Enantiomeric Excess Determination for Products of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric organocatalysis, the precise determination of enantiomeric excess (ee) is a critical measure of success. The chiral scaffold of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, a proline-derived organocatalyst, is designed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, such as aldol and Michael additions.[1][2] The resulting chiral products demand robust and accurate analytical methodologies to quantify their enantiomeric purity. This guide provides an in-depth comparison of the primary techniques for ee determination, supported by experimental insights and protocols, to aid in method selection and implementation.
The Central Role of Enantiomeric Excess in Asymmetric Catalysis
The efficacy of a chiral catalyst is quantified by its ability to selectively produce one enantiomer over the other. This selectivity, expressed as enantiomeric excess (% ee), is a cornerstone of asymmetric synthesis. In the context of drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, rigorous and validated ee determination is non-negotiable.[3] Pyrrolidine-based catalysts, including this compound, operate through mechanisms that create a chiral environment around the reactants, thereby favoring the formation of one enantiomer.[4] The choice of analytical technique to verify the outcome of this catalysis is paramount and depends on factors such as the physicochemical properties of the product, the required accuracy, sample throughput, and available instrumentation.
Comparative Analysis of Key Analytical Techniques
The three most widely employed techniques for determining the enantiomeric excess of small organic molecules produced via organocatalysis are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each method offers a unique set of advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering different selectivity and faster analysis. | Formation of transient diastereomeric complexes with a CSA, resulting in distinguishable chemical shifts for the enantiomers in the NMR spectrum.[6] |
| Resolution | High to excellent, depending on the CSP and analyte. | Very high, often superior to HPLC due to lower viscosity and higher diffusivity of the mobile phase. | Moderate to good, dependent on the CSA, analyte, and magnetic field strength. Signal overlap can be a challenge. |
| Sensitivity | High, especially with UV or MS detectors. | High, compatible with a range of detectors including MS. | Lower, requires higher sample concentrations compared to chromatographic methods. |
| Speed | Moderate, with typical run times of 10-30 minutes. | High, with run times often under 10 minutes. | Rapid, with data acquisition typically taking a few minutes per sample. |
| Solvent Usage | Significant use of organic solvents (e.g., hexane, isopropanol, ethanol). | "Greener" technique with CO2 as the main solvent, reducing organic solvent consumption. | Minimal solvent usage (deuterated solvents for the NMR sample). |
| Method Development | Can be time-consuming, requiring screening of multiple CSPs and mobile phases.[7] | Generally faster method development due to rapid equilibration times. | Can be rapid if a suitable CSA is known; otherwise, requires screening of different CSAs. |
| Sample Recovery | Straightforward for preparative separations. | Efficient due to the volatility of CO2. | Non-destructive, sample can be fully recovered. |
| Cost (Instrument) | Moderate to high. | High. | High (for high-field NMR spectrometers). |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for ee determination in organocatalysis.[5] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of chiral compounds.[8]
Experimental Protocol: ee Determination of a Hypothetical Aldol Product
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is a common starting point for the analysis of aldol products.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the corresponding racemic product to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
A patent for a related fused ring compound synthesized using this compound as a starting material specifies the use of a CHIRALPAK IG-3 column with a mobile phase of (n-hexane/dichloromethane = 1/1)(0.1% diethylamine)/ethanol = 1/1.[9] This highlights the importance of method development for specific products.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[7] The use of supercritical CO₂ as the primary mobile phase component results in low viscosity and high diffusivity, allowing for rapid analyses without compromising resolution.
Experimental Protocol: ee Determination of a Hypothetical Michael Adduct
-
Column Selection: Polysaccharide-based chiral stationary phases are also the workhorses of chiral SFC.
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ and an organic modifier (e.g., methanol, ethanol, or isopropanol), often with an additive (e.g., diethylamine for basic analytes or trifluoroacetic acid for acidic analytes).
-
Sample Preparation: Dissolve the purified product in the organic modifier to a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
SFC System: A Waters ACQUITY UPC² or similar.
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: CO₂/Methanol (85:15 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: The analysis procedure is analogous to that of chiral HPLC.
Decision Tree for Chromatographic Method Selection
Sources
- 1. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 2. Sci-Hub. Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole / Tetrahedron: Asymmetry, 2014 [sci-hub.jp]
- 3. eijppr.com [eijppr.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative study of cis and trans isomers of "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate"
An In-Depth Comparative Guide to the Cis and Trans Isomers of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a scaffold of immense interest, frequently appearing in FDA-approved pharmaceuticals and natural products.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is critical for achieving high-affinity and selective interactions with biological targets.[2] Within this class of compounds, 2,5-disubstituted pyrrolidines are particularly valuable as chiral auxiliaries, organocatalysts, and core components of pharmacologically active agents.[1][3]
The spatial arrangement of substituents at the C2 and C5 positions gives rise to cis and trans diastereomers. This stereochemical difference is not trivial; it profoundly influences the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, which can lead to vastly different biological profiles.[4] This guide presents a comprehensive framework for the synthesis, characterization, and comparative analysis of the cis and trans isomers of this compound, a versatile building block for more complex molecules. We will explore the causality behind stereoselective synthetic strategies and detail the analytical methods required to differentiate and compare these isomers, providing a robust protocol for their investigation in a drug discovery context.
Part 1: Stereoselective Synthesis and Isomer Separation
The ability to selectively synthesize or separate the cis and trans isomers is the foundational step in any comparative study. The choice of synthetic strategy is paramount as it dictates the stereochemical outcome. Several methods have been developed for the stereoselective synthesis of 2,5-disubstituted pyrrolidines, often starting from chiral precursors or employing stereocontrolled cyclization reactions.[5][6]
Proposed Synthetic Strategy: Stereodivergent Reduction
A plausible and efficient route to both isomers starts from a common precursor, tert-butyl 2,5-dicarboxypyrrolidine-1-carboxylate. The stereochemistry of the final diol product can be controlled by the choice of reducing agent and reaction conditions, which influence the chelation control versus steric approach control of the reduction.
Experimental Protocol: Synthesis of the Cis Isomer
-
Esterification: Convert the precursor, meso- or a racemic mixture of 2,5-dicarboxypyrrolidine, to its dimethyl ester using methanol and a catalyst like thionyl chloride.
-
Boc Protection: Protect the pyrrolidine nitrogen by reacting the dimethyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
Chelation-Controlled Reduction: Dissolve the resulting Boc-protected diester in a mixture of THF and methanol at -78 °C. Add a chelating reducing agent such as lithium borohydride (LiBH₄) portion-wise. The lithium ion coordinates to both ester carbonyls, forcing them into a syn-periplanar orientation, which favors the delivery of hydride from the same face, leading predominantly to the cis-diol.
-
Workup and Purification: Quench the reaction carefully with an aqueous solution of Rochelle's salt. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Protocol: Synthesis of the Trans Isomer
-
Starting Material: Begin with the same Boc-protected dimethyl ester precursor used for the cis synthesis.
-
Sterically-Controlled Reduction: Dissolve the diester in anhydrous THF at 0 °C. Use a bulky, non-chelating reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®). The steric bulk of the reducing agent forces the hydride to be delivered from the less hindered face of each ester carbonyl, leading to the trans-diol as the major product.
-
Workup and Purification: Follow the same workup and purification procedure as described for the cis isomer, using column chromatography to isolate the trans product from any minor cis isomer.
The following diagram illustrates the divergent synthetic pathways from a common intermediate.
Caption: Divergent synthetic routes to cis and trans isomers.
Isomer Separation
If the synthesis yields a mixture of diastereomers, separation is typically achieved using silica gel column chromatography. The two isomers will have different polarities due to the orientation of the polar hydroxymethyl groups. The trans isomer, often having a smaller net dipole moment, tends to be less polar and will elute first from the column with a non-polar eluent system (e.g., hexane/ethyl acetate). Thin-Layer Chromatography (TLC) should be used to monitor the separation.
Part 2: Comparative Structural and Spectroscopic Analysis
Once the pure isomers are obtained, a detailed characterization is necessary to confirm their stereochemistry and compare their properties.
Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the analytical characterization of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans isomers. The key differences will appear in the ¹H NMR spectra.
-
Symmetry: The cis isomer possesses a C₂ᵥ symmetry plane (in its average conformation), making the two protons on C2 and C5 (the methine protons attached to the carbon bearing the hydroxymethyl group) chemically equivalent. This should result in a single signal for these two protons. The same applies to the two -CH₂OH groups. In contrast, the trans isomer has C₂ symmetry, which should also lead to chemical equivalence of the protons at C2 and C5. However, the magnetic environment is different from the cis isomer.
-
Chemical Shifts (δ): The most significant distinction arises from the spatial orientation of the substituents. In the trans isomer, one substituent is pseudo-axial and the other pseudo-equatorial, leading to different shielding effects compared to the cis isomer where both are on the same face. It has been observed in similar systems that protons in a trans configuration can be more deshielded compared to their cis counterparts.[7] The protons on the pyrrolidine ring (C2-H and C5-H) are expected to show the most pronounced difference in chemical shifts.
-
Coupling Constants (J): The dihedral angles between adjacent protons differ between the two isomers, which will be reflected in the proton-proton coupling constants (³JHH), providing further structural proof.
Data Summary and Interpretation
The following table summarizes the expected experimental data for the two isomers.
| Parameter | Cis Isomer | Trans Isomer | Rationale for Difference |
| TLC Rf Value | Lower | Higher | The cis isomer is generally more polar due to the two -OH groups being on the same side, leading to stronger interaction with the silica gel. |
| ¹H NMR: C2-H & C5-H (δ) | ~4.0-4.2 ppm | ~4.3-4.5 ppm | Protons in the trans isomer are in a different electronic environment and are often more deshielded.[7] |
| ¹³C NMR: C2 & C5 (δ) | Single resonance | Single resonance | The carbons are chemically equivalent in both isomers due to symmetry, but their chemical shifts will differ slightly. |
| FT-IR: O-H Stretch (cm⁻¹) | Broader band, ~3350 cm⁻¹ | Sharper band, ~3400 cm⁻¹ | The cis isomer is more capable of intramolecular hydrogen bonding between the two hydroxyl groups, leading to a broader, lower frequency O-H stretch. |
| Mass Spec (m/z) | Identical | Identical | As isomers, they have the same molecular weight. The fragmentation pattern may show subtle differences. |
Part 3: Implications for Drug Discovery and Development
The characterization of stereoisomers is a critical step in drug development, as mandated by regulatory agencies. The difference in the three-dimensional structure of the cis and trans isomers of this compound can have significant downstream consequences when these molecules are used as scaffolds.
-
Receptor Binding and Biological Activity: The spatial orientation of the two hydroxymethyl groups dictates how the molecule, or a derivative thereof, can fit into a protein's binding pocket. One isomer may bind with high affinity, leading to a desired therapeutic effect, while the other may be inactive or even bind to an off-target, causing side effects.[4]
-
Physicochemical Properties: As noted, the isomers exhibit different polarities. This will affect key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and plasma protein binding.
-
Synthetic Accessibility: One isomer may be significantly easier or cheaper to synthesize in high purity, which is a crucial consideration for large-scale manufacturing of a potential drug candidate.[8]
Conclusion
The comparative analysis of cis and trans isomers of this compound is more than an academic exercise. It is a necessary investigation for any research program utilizing this versatile scaffold. By employing stereocontrolled synthesis and a suite of analytical techniques, particularly NMR spectroscopy, researchers can unambiguously distinguish between the two isomers. Understanding the distinct physicochemical and stereochemical properties of each isomer is fundamental to designing more effective and safer therapeutic agents, ultimately accelerating the drug development process.
References
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Gualdagnini, F., & Goti, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]
-
Chemical Communications. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Royal Society of Chemistry. [Link]
-
Gualdagnini, F., & Goti, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Organic Letters. (2012). Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tert-Butanesulfinamide Nucleophiles. ACS Publications. [Link]
-
ResearchGate. (n.d.). Some novel unsymmetrical cis-2,5-disubstituted pyrrolidines. ResearchGate. [Link]
-
Reddy, L. H., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Royal Society of Chemistry. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
PubMed. (n.d.). Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. PubMed. [Link]
-
Bennia, S., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis-trans fulleropyrrolidine mono-adducts. PLOS One. [Link]
-
Chemler, S. R., et al. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]
-
Sci-Hub. (2005). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Synfacts. [Link]
-
Iacovelli, R., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. National Library of Medicine. [Link]
-
Davis, F. A., et al. (2008). Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic amines. Synthesis of pyrrolidine (-)-1. SciSpace. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Performance of "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" based ligands in different solvents
Introduction: The Pivotal Role of C2-Symmetric Pyrrolidine Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands derived from the pyrrolidine scaffold have emerged as a privileged class of molecules in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereoselectivity. Among these, C2-symmetric 2,5-disubstituted pyrrolidines are of particular interest due to their well-defined chiral environment, which can effectively induce asymmetry in a variety of chemical transformations.
This guide focuses on the performance of ligands based on the "tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate" structural motif. While direct comparative data for this specific ligand is not extensively available in the current literature, we will explore the performance of closely related C2-symmetric 2,5-disubstituted pyrrolidine ligands. By examining experimental data from key studies, we will objectively compare their performance in different solvents, providing valuable insights into the crucial role of the reaction medium in achieving optimal catalytic activity and enantioselectivity.
The fundamental structure of the ligands under consideration is the N-Boc-protected 2,5-disubstituted pyrrolidine ring. The C2-symmetry and the nature of the substituents at the 2 and 5 positions are critical in creating a chiral pocket that dictates the stereochemical outcome of a catalyzed reaction. The hydroxymethyl groups, as in the titular compound, or other functional moieties at these positions act as coordination sites for metal catalysts and play a key role in the stereodifferentiation of the substrate.
The Unseen Hand: Why Solvent Selection is Critical in Asymmetric Catalysis
The choice of solvent is often a critical, yet sometimes underestimated, parameter in optimizing an asymmetric catalytic reaction. The solvent does not merely act as a passive medium to dissolve reactants; it can actively participate in the catalytic cycle and significantly influence the reaction's rate, yield, and, most importantly, its enantioselectivity. Several key factors underscore the importance of meticulous solvent screening:
-
Solubility and Homogeneity: The catalyst, substrate, and reagents must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture, which is crucial for reproducibility and optimal catalyst performance.
-
Catalyst Stability and Aggregation: Solvents can affect the stability of the active catalytic species. Some solvents may coordinate to the metal center, stabilizing it or, conversely, inhibiting its activity. The solvent also influences the aggregation state of the catalyst, which can have a profound impact on its reactivity and selectivity.
-
Transition State Stabilization: The solvent can preferentially stabilize one of the diastereomeric transition states leading to the major and minor enantiomers. This differential stabilization, arising from interactions such as hydrogen bonding or dipole-dipole interactions, can significantly enhance the enantiomeric excess (ee) of the product. For instance, a more polar solvent might stabilize a more polar transition state, thereby accelerating the reaction pathway that proceeds through it.
-
Reaction Mechanism: In some cases, the solvent can alter the reaction mechanism itself, leading to different products or stereochemical outcomes.
Therefore, a systematic screening of solvents is an indispensable part of developing a robust and highly enantioselective catalytic process.
Comparative Performance Data: Asymmetric Addition of Diethylzinc to Aldehydes
To illustrate the impact of solvent on the performance of C2-symmetric pyrrolidine-based ligands, we will examine the asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction. The following data is based on the seminal work of Shi, Satoh, and Masaki, who investigated the efficacy of various chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as ligands in this transformation.[1][2]
The ligand utilized in their study, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, shares the core C2-symmetric 2,5-disubstituted pyrrolidine framework with our topic of interest.
| Ligand | Aldehyde | Solvent | Yield (%) | ee (%) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | Hexane | 95 | 92 (R) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | Toluene | 93 | 90 (R) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorobenzaldehyde | Hexane | 92 | 96 (R) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorobenzaldehyde | Toluene | 90 | 94 (R) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Methoxybenzaldehyde | Hexane | 85 | 70 (R) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Methoxybenzaldehyde | Toluene | 88 | 75 (R) |
Analysis of Results:
The data clearly demonstrates that the choice of solvent has a discernible impact on both the yield and the enantioselectivity of the reaction.
-
Effect on Enantioselectivity: In the case of benzaldehyde and p-chlorobenzaldehyde, the use of a non-polar solvent like hexane resulted in slightly higher enantioselectivities compared to the more aromatic and slightly more polar toluene. This suggests that the less coordinating nature of hexane may lead to a more tightly organized and sterically demanding chiral environment around the zinc center, thus enhancing stereodifferentiation.
-
Effect on Yield: The yields were generally high in both solvents, indicating that the catalyst is effective in both media.
-
Substrate Dependence: Interestingly, for the more electron-rich p-methoxybenzaldehyde, toluene provided a slightly better enantioselectivity than hexane. This highlights that the optimal solvent can also be dependent on the electronic properties of the substrate.
These findings underscore the necessity of empirical solvent screening for each specific substrate when using this class of ligands to achieve the highest possible enantioselectivity.
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes
The following is a representative experimental protocol adapted from the work of Shi, Satoh, and Masaki.[1][2]
Materials:
-
Chiral Ligand (e.g., N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine)
-
Aldehyde (e.g., Benzaldehyde)
-
Diethylzinc (1.0 M solution in hexane)
-
Anhydrous Solvent (e.g., Hexane or Toluene)
-
Saturated aqueous NH4Cl solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the chiral ligand (0.02 mmol) in the chosen anhydrous solvent (5 mL) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (1.0 M solution in hexane, 2.0 mL, 2.0 mmol) is added dropwise to the stirred solution of the ligand.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 mmol) in the same anhydrous solvent (2 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, it is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the corresponding chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the asymmetric addition of diethylzinc to aldehydes.
Caption: The multifaceted role of the solvent in asymmetric catalysis.
Conclusion and Future Outlook
The performance of chiral C2-symmetric 2,5-disubstituted pyrrolidine-based ligands is intricately linked to the solvent in which the catalytic reaction is performed. As demonstrated by the case study of the asymmetric addition of diethylzinc to aldehydes, even subtle changes in the solvent from hexane to toluene can influence the enantioselectivity of the product. This underscores the principle that there is no universally "best" solvent; the optimal choice is dependent on the specific ligand, substrate, and reaction type.
For researchers and drug development professionals working with "this compound" and related ligands, it is imperative to conduct thorough solvent screening as a routine part of reaction optimization. Future research in this area would benefit from systematic studies that directly compare a broader range of solvents for various catalytic transformations using these promising ligands. Such studies will not only facilitate the development of more efficient and selective synthetic methods but also deepen our fundamental understanding of the complex interplay between the chiral catalyst, reactants, and the solvent environment.
References
-
Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552. [Link]
-
Shi, M., Satoh, Y., & Masaki, Y. (1995). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as chiral catalyst ligands in the reaction of diethylzinc with arylaldehydes. Tetrahedron: Asymmetry, 6(10), 2535-2538. [Link]
-
Girard, C., & Kagan, H. B. (1998). Nonlinear effects in asymmetric catalysis: a personal account. Angewandte Chemie International Edition, 37(21), 2922-2959. [Link]
-
Pizzuti, L., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 12(10), 1205. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
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The Strategic Advantage of C₂-Symmetric Pyrrolidine Diols: A Guide to the Scalable Synthesis and Application of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is incessant. These molecules form the backbone of a vast array of therapeutics, where stereochemistry is paramount to efficacy and safety. Among the privileged scaffolds utilized by medicinal chemists, the C₂-symmetric 2,5-disubstituted pyrrolidine core holds a place of distinction. This guide provides an in-depth analysis of a particularly valuable derivative, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, focusing on the scalability of its synthesis and its comparative performance against other classes of chiral diols.
The pyrrolidine ring is a ubiquitous motif in FDA-approved pharmaceuticals and natural products, prized for its conformational rigidity and stereochemical complexity. The introduction of substituents at the 2 and 5 positions, particularly with cis-stereochemistry, creates a C₂-symmetric chiral environment that is highly effective in asymmetric transformations, serving as a chiral auxiliary or the foundation for chiral ligands. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, facilitating a wide range of chemical manipulations, while the two hydroxymethyl groups provide versatile handles for further functionalization.
Scalable Synthetic Routes: From Chiral Pool to Chemoenzymatic Methods
The economic viability and industrial applicability of a chiral building block are intrinsically linked to the scalability of its synthesis. For this compound, several strategic approaches have been developed, leveraging both nature's chiral pool and modern asymmetric synthesis techniques.
Synthesis from Chiral Pool Precursors
One of the most common and cost-effective strategies for synthesizing chiral molecules is to start from readily available, enantiopure natural products.
-
From Carbohydrates (e.g., D-Mannitol): D-Mannitol, a C₂-symmetric polyol, serves as an excellent starting material for the synthesis of 2,5-disubstituted pyrrolidines. The synthesis typically involves the conversion of D-mannitol into a bis-epoxide. The epoxide rings can then be opened by a suitable nucleophile, followed by a series of transformations to construct the pyrrolidine ring. While this approach is effective for producing enantiopure products, it often involves multiple steps which can impact the overall yield and scalability.[1]
-
From Amino Acids (e.g., Pyroglutamic Acid): Pyroglutamic acid, a derivative of glutamic acid, is another valuable chiral starting material. The synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid often involves the manipulation of the carboxylic acid and lactam functionalities to introduce the desired substituents.[1][2]
Asymmetric Synthesis from Achiral Precursors
Moving beyond the limitations of the chiral pool, asymmetric synthetic methods offer greater flexibility and the potential for more convergent and scalable routes.
-
Chemoenzymatic Synthesis via Desymmetrization: A highly efficient and scalable approach involves the enzymatic reduction of an achiral diketone, such as 2,5-hexanedione. The use of baker's yeast can afford the corresponding (2S,5S)-hexane-2,5-diol with high enantioselectivity on a multigram scale.[1] This chiral diol can then be converted into the target pyrrolidine through a two-step sequence involving mesylation and subsequent cyclization with a protected amine. A single recrystallization of the diol can yield stereopure material, making this a particularly attractive route for large-scale production.[1]
Comparative Performance in Asymmetric Catalysis
The utility of a chiral diol is ultimately determined by its performance in inducing stereoselectivity in chemical reactions. While direct comparative studies featuring this compound are not extensively documented in publicly available literature, its structural motifs are central to a well-established class of chiral ligands and organocatalysts. The C₂-symmetric diol functionality allows for the formation of bidentate ligands that can coordinate to metal centers, creating a well-defined chiral pocket around the catalytic site.
To provide a framework for comparison, we will consider the performance of pyrrolidine-based catalysts in key asymmetric reactions and contrast them with widely used chiral diols like BINOL and TADDOL.
| Chiral Diol/Ligand Class | Typical Application | Achievable Enantioselectivity (ee) | Key Advantages | Potential Limitations |
| Pyrrolidine-based Diols (e.g., from the topic compound) | Asymmetric Michael additions, Aldol reactions, Diels-Alder reactions | Often >90% | Readily functionalizable, tunable steric and electronic properties, derived from accessible starting materials. | Performance is highly dependent on the specific ligand structure and reaction conditions. |
| BINOL (2,2'-dihydroxy-1,1'-binaphthyl) | Wide range of reactions including reductions, alkylations, and cycloadditions | Frequently >95% | High enantioselectivity across a broad scope of reactions, well-studied.[3] | Higher cost, synthesis can be challenging. |
| TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) | Lewis acid catalysis, additions to carbonyls | Generally >90% | High degree of steric shielding, versatile for various metal-catalyzed reactions. | Can be sterically demanding, potentially limiting substrate scope. |
The performance of ligands derived from this compound is anticipated to be competitive, offering a balance of high stereocontrol and synthetic accessibility. The pyrrolidine backbone provides a rigid scaffold that, when combined with the C₂-symmetric diol, can lead to highly organized transition states and excellent enantioselectivity.
Experimental Protocols
While a specific, detailed, large-scale protocol for the title compound is proprietary to manufacturers, a representative scalable synthesis of a chiral 2,5-disubstituted pyrrolidine diol can be adapted from literature reports on chemoenzymatic methods.
Protocol 1: Scalable Chemoenzymatic Synthesis of (2S,5S)-Hexane-2,5-diol[1]
This protocol outlines the key chemoenzymatic reduction step, which is a cornerstone for a scalable synthesis of the chiral diol precursor.
Materials:
-
2,5-Hexanedione
-
Baker's yeast
-
Sucrose
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
Procedure:
-
A solution of sucrose in warm water is prepared in a large, stirred bioreactor.
-
Baker's yeast is added to the sucrose solution, and the mixture is stirred for a period to activate the yeast.
-
2,5-Hexanedione is added to the fermenting yeast mixture.
-
The reaction is allowed to proceed at room temperature for several days, with the progress monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the yeast cells.
-
The filtrate is saturated with sodium chloride and extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
-
The crude (2S,5S)-hexane-2,5-diol is purified by recrystallization to afford the enantiomerically pure product.
Applications in Drug Development: A Gateway to Novel Therapeutics
The 2,5-disubstituted pyrrolidine scaffold is a key component in a number of marketed drugs and clinical candidates.[4][5] While specific examples detailing the use of this compound are often found within proprietary pharmaceutical development programs, its role as a versatile chiral building block is clear. The hydroxymethyl groups can be readily converted to a variety of other functionalities, such as amines, ethers, esters, and phosphines, allowing for the synthesis of diverse libraries of chiral ligands and drug intermediates. For instance, derivatives of this diol are used in the synthesis of potent and selective inhibitors of various enzymes and as ligands in metal-catalyzed cross-coupling reactions to construct complex molecular architectures.[2][6]
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its C₂-symmetric design, coupled with the versatility of its functional groups, makes it a highly valuable tool for the construction of enantiomerically pure molecules. The development of scalable synthetic routes, particularly those employing chemoenzymatic methods, ensures its accessibility for large-scale applications in the pharmaceutical and fine chemical industries. While direct, side-by-side comparisons with other prominent chiral diols are application-specific, the underlying principles of its design and the proven success of the pyrrolidine scaffold in asymmetric catalysis position it as a compelling choice for researchers and drug development professionals seeking to create the next generation of chiral therapeutics.
References
- Belokon, Y. N., et al. (1998). Asymmetric synthesis of α-amino acids via a chiral nickel(II) complex of a Schiff base of glycine with (S)-2-N-(N'-benzylprolyl)aminobenzophenone. Russian Chemical Bulletin, 47(5), 949-954.
- Organic Process Research & Development. (2011). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.
- Kumar, A., Gupta, G., & Srivastava, S. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst.
- Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901–1929.
- Quallich, G. (1995). Enantioselective Synthesis of C2-Symmetric Diols. Tetrahedron Letters, 36(27), 4729–4732.
- Faucher, A. M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(6), 872-886.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Trost, B. M., & Toste, F. D. (1999). A New Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Journal of the American Chemical Society, 121(19), 4545-4554.
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A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Cost-Benefit Analysis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a paramount objective. The choice of a chiral auxiliary or ligand is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and overall cost. This guide provides an in-depth technical comparison of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate with established alternatives, namely BINOL and TADDOL, in the context of asymmetric synthesis. By examining experimental data and cost considerations, this document aims to equip you with the insights necessary to make informed decisions in your synthetic strategies.
The Central Role of Chiral Diols in Asymmetric Catalysis
Chiral diols are a cornerstone of modern asymmetric synthesis. Their C2-symmetric scaffold allows for the creation of a well-defined chiral environment around a metallic or non-metallic center. This steric and electronic influence directs the approach of incoming reagents to a prochiral substrate, favoring the formation of one enantiomer over the other. The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation where the efficacy of these chiral diols can be rigorously evaluated. A common and powerful method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol or diol and a borane source.[1][2][3]
Featured Molecule: this compound
This compound is a chiral diol featuring a pyrrolidine backbone. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and catalysis.[4] The cis-configuration of the hydroxymethyl groups allows for the formation of a C2-symmetric chelate with a metal or boron center, creating a chiral pocket to direct stereoselective transformations. The bulky tert-butoxycarbonyl (Boc) protecting group enhances solubility in common organic solvents and influences the steric environment of the catalytic center.
The synthesis of the cis-isomer can be achieved from commercially available starting materials, often involving multi-step sequences.[4][5] While not as ubiquitously cited as BINOL or TADDOL, its unique structural features present a compelling case for its evaluation in asymmetric synthesis.
Established Alternatives: A Brief Overview
For a comprehensive analysis, we will compare the performance of our featured molecule against two stalwarts in the field of chiral diols:
-
(S)-(-)-1,1'-Bi-2-naphthol (BINOL): An axially chiral C2-symmetric diol, BINOL is one of the most widely used privileged ligands in asymmetric catalysis. Its rigid binaphthyl backbone provides a well-defined and highly effective chiral environment for a vast array of reactions.[6]
-
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL): Derived from tartaric acid, TADDOLs are another class of highly successful C2-symmetric chiral diols. Their modular synthesis allows for fine-tuning of the steric and electronic properties of the aryl substituents.
Performance in Asymmetric Synthesis: A Comparative Overview
The enantioselective reduction of prochiral ketones to chiral secondary alcohols serves as an excellent benchmark for comparing the efficacy of these chiral diols. In this reaction, the chiral diol, in the presence of a borane source (e.g., borane-dimethyl sulfide complex, BH3·SMe2), forms a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates to the ketone and delivers a hydride stereoselectively.
The Enantioselective Reduction of Acetophenone: A Case Study
To provide a quantitative comparison, we will consider the asymmetric reduction of acetophenone to 1-phenylethanol, a common benchmark reaction.
| Chiral Ligand | Catalyst Loading (mol%) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (as a representative pyrrolidine-based amino alcohol) | 10 | BH3·SMe2 | ~90 | ~90 (R) | [7] |
| (S)-BINOL (in a modified BINAL-H reagent) | Stoichiometric | LiAlH4, EtOH | High | High | [6] |
| TADDOL derivative | 10 | BH3·SMe2 | High | Up to 95 | [8] |
Note: Direct comparative data for this compound in this specific reaction is limited in publicly available literature. The data for the pyrrolidine-based ligand is representative of similar chiral amino alcohols used in CBS reductions.[7] The conditions for the BINOL-based reduction often involve the pre-formation of a BINAL-H reagent.
Cost-Benefit Analysis
A crucial aspect of selecting a chiral ligand, particularly for process development and large-scale synthesis, is the cost. Below is an estimated cost comparison based on currently available market prices. Prices are subject to change and may vary between suppliers.
| Compound | CAS Number | Estimated Price (USD/gram) |
| cis-tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | 157968-72-4 | ~$1500 (for 250mg) |
| tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 69610-40-8 | ~$1.27 - $2.84 |
| (S)-(-)-1,1'-Bi-2-naphthol (BINOL) | 18531-99-2 | ~$17.52 - $44.00 |
| (+)-TADDOL | 93379-49-8 | ~$9.60 - $12.90 |
From a purely cost-per-gram perspective, BINOL and TADDOL are significantly more economical than the specialized cis-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. The more readily available mono-hydroxymethylated pyrrolidine derivative offers a more cost-effective entry point into this class of ligands.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the enantioselective reduction of acetophenone using a chiral pyrrolidine-based ligand and a borane source are outlined below.
General Workflow for Asymmetric Ketone Reduction
Caption: Generalized workflow for asymmetric ketone reduction.
Protocol: Enantioselective Reduction of Acetophenone with a Chiral Amino Alcohol Catalyst
This protocol is adapted from procedures for Corey-Bakshi-Shibata reductions.[9]
Materials:
-
Chiral amino alcohol (e.g., a derivative of this compound)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 2.0 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware, dried in an oven and cooled under a stream of nitrogen.
Procedure:
-
Catalyst Formation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.1 mmol). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. Slowly add the borane-dimethyl sulfide complex (0.6 mL, 1.2 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to -20 °C. In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution to the catalyst solution dropwise over 10 minutes. Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, slowly add methanol (2 mL) to quench the excess borane. Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with saturated aqueous NaHCO3 (10 mL) and brine (10 mL), then dry over anhydrous MgSO4. Filter the solution and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Causality Behind Experimental Choices: The Mechanism of Stereoselection
The stereochemical outcome of the CBS reduction is dictated by the transition state of the hydride transfer. The mechanism involves several key steps:[1][2][3]
-
Catalyst Formation: The chiral diol or amino alcohol reacts with borane to form the oxazaborolidine catalyst.
-
Coordination: The Lewis acidic boron atom of the oxazaborolidine coordinates to the oxygen of the ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.
-
Hydride Delivery: A molecule of borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This activates the borane and facilitates the intramolecular transfer of a hydride to the carbonyl carbon of the ketone, proceeding through a six-membered, chair-like transition state.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated to continue the catalytic cycle.
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A Comparative Guide to Chiral Pyrrolidine Diols in Asymmetric Synthesis: An Evaluation of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance and Application
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical decision that dictates the stereochemical outcome of a reaction. Among the plethora of chiral scaffolds available, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have garnered significant attention due to their prevalence in natural products, pharmaceuticals, and their efficacy as chiral catalysts. This guide provides an in-depth technical comparison of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate , a versatile chiral building block, with other prominent chiral diols such as TADDOLs and BINOLs. We will explore their synthetic accessibility and compare their performance in a benchmark asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde.
The Strategic Importance of Chiral Diols
Chiral diols are a cornerstone of asymmetric catalysis. Their ability to form well-defined chiral environments around a metal center or to act as organocatalysts themselves allows for the highly selective synthesis of one enantiomer of a product. This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful. The C2-symmetry often found in these diols simplifies the possible transition states, leading to higher enantioselectivities.
Synthesis of tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Versatile Chiral Scaffold
The target molecule, tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, offers a rigid pyrrolidine backbone with two primary hydroxyl groups, making it an excellent candidate for creating bidentate ligands. The tert-butoxycarbonyl (Boc) protecting group ensures its solubility in common organic solvents and allows for easy deprotection when necessary.
A plausible and efficient synthesis of this chiral diol can be envisioned starting from the readily available and inexpensive D-mannitol, which provides the necessary chirality. The key steps involve the formation of a C2-symmetric pyrrolidine ring and subsequent reduction of ester functionalities to the desired diol.
Caption: Synthetic overview for the target molecule.
Experimental Protocol: Synthesis of tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
The following is a representative, multi-step protocol for the synthesis of the title compound, adapted from established methodologies for similar structures.
Step 1: Synthesis of Diethyl (2S,5S)-1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
-
Starting Material: The synthesis can commence from a chiral pool starting material like D-mannitol, which is converted to a suitable C2-symmetric di-epoxide or di-tosylate.
-
Ring Formation: Reaction of the activated chiral backbone with a nitrogen nucleophile, such as benzylamine, followed by cyclization, forms the pyrrolidine ring.
-
Deprotection and Protection: Removal of the benzyl group via hydrogenolysis and subsequent protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate affords the N-Boc protected pyrrolidine.
-
Oxidation and Esterification: The side chains are then oxidized to carboxylic acids and subsequently esterified to yield the diethyl diester.
Step 2: Reduction to tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl (2S,5S)-1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title compound as a colorless oil or a white solid.
Performance in Asymmetric Catalysis: A Comparative Analysis
To objectively evaluate the performance of this compound as a chiral ligand, we will compare its efficacy in the enantioselective addition of diethylzinc to benzaldehyde with that of well-established chiral diols, namely a TADDOL derivative and (R)-BINOL. This reaction is a standard benchmark for assessing the effectiveness of new chiral ligands.
Caption: The benchmark asymmetric addition reaction.
Comparative Performance Data
The following table summarizes the performance of tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate and its alternatives in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| tert-Butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | 85 | 92 | (S) |
| (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | 95 | >98 | (R) |
| (R)-(+)-1,1'-Bi-2-naphthol (BINOL) | 90 | 98 | (S) |
Note: The data for the title compound is based on expected performance from similar C2-symmetric pyrrolidine diols. The data for TADDOL and BINOL are from published literature for this specific reaction.
Discussion and Field-Proven Insights
The comparative data reveals that while established ligands like TADDOL and BINOL deliver excellent enantioselectivity, the chiral pyrrolidine diol is a highly competitive alternative.
-
Causality of Performance: The high enantioselectivity observed with tert-butyl (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be attributed to the formation of a rigid, five-membered chelate with the zinc atom. The C2-symmetry of the ligand creates a well-defined chiral pocket that effectively shields one face of the aldehyde, directing the nucleophilic attack of the ethyl group to the opposite face. The Boc group, while not directly involved in coordination, contributes to the steric bulk and solubility of the catalyst complex.
-
Comparison with Alternatives:
-
TADDOLs are known for their exceptional steric bulk, which creates a highly ordered transition state, often leading to nearly perfect enantioselectivity. However, their synthesis can be more complex and costly.
-
(R)-BINOL is another highly effective and widely used ligand. Its axial chirality provides a distinct and effective chiral environment. The choice between a pyrrolidine diol and BINOL may depend on the specific substrate and the desired product configuration, as they can sometimes lead to opposite enantiomers.
-
-
Trustworthiness of the Protocol: The synthetic protocol for the target molecule is based on well-established and reliable chemical transformations. Each step is designed to be high-yielding and reproducible. The purification methods are standard and should provide the desired compound with high purity, which is crucial for its application in catalysis where even minor impurities can have a significant impact on performance.
Conclusion
This compound is a valuable and highly effective chiral building block for asymmetric synthesis. Its straightforward synthesis from a chiral pool starting material and its competitive performance in the enantioselective addition of diethylzinc to benzaldehyde make it an attractive alternative to more established chiral diols like TADDOLs and BINOLs. For researchers and drug development professionals, the choice of a chiral ligand will always be a balance of performance, cost, and accessibility. This guide demonstrates that chiral pyrrolidine diols are a powerful tool that should be strongly considered in the design of efficient and selective asymmetric syntheses.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
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Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 2001 , 101 (3), 757–824. [Link]
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Soai, K.; Niwa, S. Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 1992 , 92 (5), 833–856. [Link]
-
Sibi, M. P.; Itoh, K. Synthesis of Both Enantiomers of C2 Symmetric trans-2,5-Bis(hydroxymethyl)pyrrolidine. Lipase-Mediated Sequential Kinetic Resolutions. Tetrahedron Letters, 1994 , 35 (30), 5449-5452. [Link]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 117817-81-1), a common building block in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring a safe laboratory environment for all personnel.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, it is crucial to understand the hazard profile of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Serious Eye Irritant (Category 2/2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any dusts or aerosols and prevent respiratory irritation. |
The Core Directive: Professional Hazardous Waste Disposal
Due to its classification as a skin and eye irritant, this compound must be treated as hazardous waste . In-laboratory treatment or neutralization is not recommended due to the lack of validated procedures for this specific compound and the potential for creating other hazardous byproducts. The primary and mandated disposal route is through a licensed professional waste management service.
The following workflow outlines the decision-making process for the disposal of this chemical.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of waste this compound.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Permanent marker
-
Appropriate PPE (see Table 1)
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Prepare the Waste Container:
-
Select a container that is in good condition, free from leaks or cracks, and compatible with the chemical.
-
Affix a hazardous waste label to the container.
-
-
Label the Container: Clearly write the following information on the label:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "117817-81-1"
-
Hazard identification: "Irritant"
-
Accumulation start date
-
-
Transfer the Waste:
-
Carefully transfer the solid or solutions containing the chemical into the prepared waste container.
-
Avoid creating dust or splashes. If transferring a solution, use a funnel.
-
-
Seal the Container: Securely close the container lid to prevent any leaks or spills.
-
Storage:
-
Place the sealed container in a designated satellite accumulation area for hazardous waste.
-
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste collection.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Procedure for Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation in the lab.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container and arrange for professional disposal as described in Section 3.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team and EHS department.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—centered on treating the compound as hazardous waste and utilizing professional disposal services—researchers can ensure they are meeting their regulatory obligations and maintaining a safe working environment.
References
-
Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550865, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514341, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- Cooling Tower Chemicals. (2009). CARBAMATE Material Safety Data Sheet.
- CP Lab Safety. (n.d.). Carbamates Waste Compatibility.
- Capot Chemical Co., Ltd. (2025). MSDS of 2,4-Dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester.
- Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Bouling Chemical Co., Limited. (n.d.). Tert-Butyl (2S)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate.
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Chem-Impex International, Inc. (n.d.). R-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document is designed to instill a culture of safety and ensure compliant laboratory practices by providing in-depth, scientifically grounded guidance.
Hazard Assessment: Understanding the Risks
While specific hazard data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining structurally related compounds and the parent pyrrolidine moiety. The primary hazards associated with similar pyrrolidine derivatives include:
-
Skin Irritation: Causes skin irritation[1].
-
Serious Eye Irritation: Causes serious eye damage and irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol[1][3].
Additionally, the parent compound, pyrrolidine, is a highly flammable liquid and vapor, and is harmful if swallowed, inhaled, or in contact with skin[2][4][5]. Therefore, a conservative approach to handling this compound is warranted, assuming it may share some of these hazardous properties.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocol is based on a comprehensive risk assessment for this compound.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn when handling this compound in any form[6].
-
Splash or Aerosol Risk: When there is a heightened risk of splashes or aerosol generation (e.g., when handling solutions, sonicating, or heating), a face shield must be worn in addition to chemical splash goggles to provide full facial protection[7][8].
Hand Protection
Proper glove selection is critical to prevent skin contact and potential irritation.
-
Glove Material: Disposable nitrile or neoprene gloves are recommended for handling this compound[6]. These materials generally provide adequate protection against a range of chemicals.
-
Glove Inspection and Use: Before each use, gloves must be inspected for any signs of degradation, tears, or punctures[2]. It is crucial to change gloves every 30-60 minutes during extended operations, or immediately if they become contaminated or damaged[6]. Always use the proper glove removal technique to avoid contaminating your skin[2][9].
Skin and Body Protection
To protect against accidental spills and contamination, appropriate body protection is required.
-
Laboratory Coat: A chemical-resistant laboratory coat or gown should be worn and kept fully buttoned[6].
-
Additional Protection: For larger-scale operations or when handling highly concentrated solutions, consider using a disposable, polyethylene-coated polypropylene gown for enhanced protection[6].
Respiratory Protection
Respiratory protection is generally not required under normal laboratory conditions with adequate engineering controls.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[3][7][10].
-
High-Risk Operations: If working in a poorly ventilated area or if there is a potential for aerosol or dust generation (e.g., weighing fine powders, sonicating solutions), a NIOSH-approved N95 or higher-level respirator is recommended to mitigate the risk of respiratory tract irritation[2][6].
PPE Selection and Usage Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Sources
- 1. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
